molecular formula C10H17N3 B3376121 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1172072-31-9

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B3376121
CAS No.: 1172072-31-9
M. Wt: 179.26 g/mol
InChI Key: JAGHUTWXEIBOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a sophisticated chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture that integrates a 1H-pyrazole ring, substituted with a propyl group at the N-1 position, and a chiral pyrrolidine ring at the C-5 position . The pyrazole core is a privileged structure in drug discovery, known for its wide spectrum of biological activities and its presence in several clinically used drugs . The incorporation of a pyrrolidine moiety, a saturated heterocycle common in bioactive molecules, further enhances the three-dimensional complexity and potential for target engagement of this hybrid compound . This hybrid structure is of significant research value for the design and synthesis of new bioactive molecules. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including potential as anti-inflammatory agents through cyclooxygenase-2 (COX-2) inhibition , as anticancer agents by disrupting cell cycle progression and inducing apoptosis , and as antimicrobial agents by targeting essential bacterial enzymes and efflux pumps . The specific stereochemistry of the pyrrolidine ring in this compound provides a critical handle for investigating stereoselective interactions with biological targets, such as enzymes and receptors. Researchers can utilize this molecule as a key synthetic intermediate or a lead compound for further optimization in drug discovery campaigns, particularly those focused on central nervous system (CNS), oncology, and infectious disease targets. This product is provided as a high-purity compound for research applications exclusively. It is intended for use in laboratory settings only by qualified life science researchers. 1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propyl-5-pyrrolidin-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-8-13-10(5-7-12-13)9-4-3-6-11-9/h5,7,9,11H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGHUTWXEIBOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and potential synthetic and characterization methodologies for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of pyrazole chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. The guide synthesizes information from authoritative sources on the synthesis, characterization, and pharmacological importance of structurally related pyrazole derivatives.

Introduction to Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4][5][6] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][7][8] The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1] The presence of the pyrazole core in several well-established drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential.[7][8] This guide focuses on a specific derivative, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, which incorporates both the pharmacologically significant pyrazole scaffold and a pyrrolidine moiety, another common structural motif in bioactive compounds.

Physicochemical Properties of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Chemical Structure

The chemical structure of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole consists of a pyrazole ring substituted with a propyl group at the N1 position and a pyrrolidin-2-yl group at the C5 position.

Caption: 2D representation of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is C₁₀H₁₇N₃. This corresponds to a calculated molecular weight of approximately 179.27 g/mol .

Tabulated Properties
PropertyValue
IUPAC Name 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.27 g/mol
Canonical SMILES CCCN1C=CC(=N1)C2CCCN2

Synthetic Strategies for Pyrazole Derivatives

General Principles of Pyrazole Synthesis

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. A common and versatile method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[7][9] The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on both reactants.[7] Other synthetic routes include reactions of α,β-unsaturated carbonyl compounds with hydrazines.[7]

Hypothetical Synthesis Protocol for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

A plausible synthetic route to 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole could involve a multi-step process, as outlined below. This protocol is hypothetical and would require experimental optimization.

Step 1: Synthesis of a β-keto ester precursor. The synthesis would likely commence with the acylation of a protected pyrrolidine derivative to introduce the necessary carbon framework.

Step 2: Cyclocondensation with propylhydrazine. The resulting β-keto ester would then be reacted with propylhydrazine in a suitable solvent, such as ethanol, often in the presence of an acid catalyst. This cyclocondensation reaction would form the pyrazole ring.

Step 3: Deprotection and purification. If a protecting group was used on the pyrrolidine nitrogen, it would be removed in the final step. The crude product would then be purified using standard techniques such as column chromatography.

start Protected Pyrrolidine Derivative step1 Acylation start->step1 intermediate β-keto ester precursor step1->intermediate step2 Cyclocondensation with Propylhydrazine intermediate->step2 product_protected Protected Target Molecule step2->product_protected step3 Deprotection product_protected->step3 final_product 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole step3->final_product purification Purification final_product->purification

Sources

The Rising Prominence of Pyrazole-Pyrrolidine Hybrid Scaffolds in Medicinal Chemistry: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

The strategic amalgamation of distinct pharmacophores into hybrid molecules represents a paradigm shift in modern drug discovery. This approach often yields compounds with enhanced potency, novel mechanisms of action, and improved pharmacokinetic profiles. Among the myriad of heterocyclic scaffolds, the fusion of pyrazole and pyrrolidine rings has emerged as a particularly fruitful area of research. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs, valued for its diverse biological activities.[1][2] Concurrently, the saturated five-membered pyrrolidine ring is a prevalent feature in natural products and synthetic drugs, contributing to favorable physicochemical properties and target interactions. This guide provides an in-depth exploration of the biological activities of pyrazole-pyrrolidine hybrid scaffolds, offering insights for researchers, scientists, and drug development professionals.

The Rationale for Hybridization: A Synergy of Structure and Function

The rationale behind the design of pyrazole-pyrrolidine hybrids lies in the complementary nature of the two scaffolds. The pyrazole ring offers a rigid, planar core that can be strategically substituted to modulate target binding and electronic properties. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a versatile anchor for engaging with biological macromolecules. The pyrrolidine ring, on the other hand, introduces a three-dimensional character to the molecule, enhancing its solubility and metabolic stability. The non-planar nature of the pyrrolidine scaffold allows for the precise spatial orientation of substituents, which can be critical for optimizing interactions with the target protein's binding pocket. This synergistic combination of a rigid aromatic core and a flexible saturated ring system provides a powerful platform for the development of novel therapeutic agents.

Anticancer Activity: A Dominant Area of Investigation

The most extensively studied biological activity of pyrazole-pyrrolidine hybrids is their potential as anticancer agents. Research in this area has yielded potent compounds with promising preclinical data.

Mechanism of Action: Targeting Apoptotic Pathways and Cell Cycle Regulation

A significant body of evidence points towards the induction of apoptosis and disruption of the cell cycle as key mechanisms by which pyrazole-pyrrolidine hybrids exert their anticancer effects. One notable study on pyrazoline-substituted pyrrolidine-2,5-dione hybrids identified a lead compound, S2 , which demonstrated remarkable cytotoxic effects in MCF7 (breast cancer) and HT29 (colon cancer) cell lines.[3] Mechanistic studies revealed that compound S2 disrupts the cell cycle by increasing the cell population in the G0/G1 phase and decreasing it in the G2/M phase.[3] Furthermore, this activity was linked to the inhibition of the anti-apoptotic protein Bcl-2, a critical regulator of programmed cell death.[3]

Pyrazole-Pyrrolidine Hybrid Pyrazole-Pyrrolidine Hybrid Bcl-2 Bcl-2 Pyrazole-Pyrrolidine Hybrid->Bcl-2 Inhibition Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Pyrazole-Pyrrolidine Hybrid->Cell Cycle Arrest (G0/G1) Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibits Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Proposed mechanism of anticancer action for a pyrazole-pyrrolidine hybrid involving Bcl-2 inhibition and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyrazoline-pyrrolidine-2,5-dione hybrids, the nature and position of substituents on the aromatic rings of the pyrazoline core significantly influence their anticancer activity. For instance, the presence of a p-tolyl group and a 4-fluorophenyl group on the pyrazoline ring of compound S2 were found to be important for its potent cytotoxicity.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a representative pyrazoline-pyrrolidine-2,5-dione hybrid.

CompoundCell LineIC50 (µM)Reference
S2 MCF7 (Breast Cancer)0.78 ± 0.01[3]
HT29 (Colon Cancer)0.92 ± 0.15[3]
K562 (Leukemia)47.25 ± 1.24[3]
Experimental Protocols

This protocol is a generalized representation based on the synthesis of similar compounds.

  • Step 1: Synthesis of Chalcone. To a solution of an appropriate acetophenone in ethanol, add an equimolar amount of a corresponding benzaldehyde. Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone.

  • Step 2: Synthesis of Pyrazoline. Reflux a mixture of the chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid for 6-8 hours. After cooling, pour the reaction mixture into ice-cold water. Filter the solid product, wash with water, and recrystallize from a suitable solvent to yield the pyrazoline derivative.

  • Step 3: Synthesis of the Hybrid Molecule. To a solution of the pyrazoline derivative in a suitable solvent like DMF, add an equimolar amount of N-(2-bromoacetyl)pyrrolidine-2,5-dione and a base such as K2CO3. Stir the reaction mixture at room temperature for 24 hours. Pour the mixture into cold water, filter the precipitate, wash with water, and purify by column chromatography to obtain the final pyrazole-pyrrolidine hybrid.

  • Cell Seeding: Seed cancer cells (e.g., MCF7, HT29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-pyrrolidine hybrid compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory and Neuroprotective Activities: An Emerging Frontier

While the anticancer properties of pyrazole-pyrrolidine hybrids are well-documented, their potential in other therapeutic areas is an active area of investigation. Recent studies have highlighted their promise as both anti-inflammatory and neuroprotective agents.

Mechanism of Action: Modulation of Pro-inflammatory Cytokines

Inflammation and neuroinflammation are complex processes involving a cascade of signaling molecules, including pro-inflammatory cytokines. A recent study on novel pyrazole derivatives, including a pyrrolidine-containing compound (6g ), demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4][5] The primary mechanism identified was the suppression of the mRNA expression of key pro-inflammatory cytokines, particularly interleukin-6 (IL-6).[4][5] This finding is particularly relevant for neurodegenerative diseases, where neuroinflammation is a key pathological feature.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88-dependent pathway MyD88-dependent pathway TLR4->MyD88-dependent pathway NF-kB Activation NF-kB Activation MyD88-dependent pathway->NF-kB Activation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-kB Activation->Pro-inflammatory Gene Transcription IL-6 mRNA IL-6 mRNA Pro-inflammatory Gene Transcription->IL-6 mRNA Pyrazole-Pyrrolidine Hybrid Pyrazole-Pyrrolidine Hybrid Pyrazole-Pyrrolidine Hybrid->Pro-inflammatory Gene Transcription Inhibition

Figure 2: Simplified signaling pathway showing the inhibition of IL-6 expression by a pyrazole-pyrrolidine hybrid.

Quantitative Data on Anti-inflammatory Activity

The following table presents the inhibitory activity of a representative pyrrolidine-containing pyrazole derivative on IL-6 expression.

CompoundAssayIC50 (µM)Reference
6g IL-6 mRNA suppression in LPS-stimulated BV2 cells9.562[4][5]

Antimicrobial Activity: A Less Explored but Promising Avenue

The exploration of pyrazole-pyrrolidine hybrids as antimicrobial agents is a relatively nascent field. However, studies on closely related pyrazoline-pyrrolidine hybrids have shown encouraging results, suggesting that this scaffold warrants further investigation for its antibacterial and antifungal properties.

Structure-Activity Relationship (SAR) Insights

In a study of pyrrolidine-containing chalcones and their corresponding pyrazoline derivatives, the presence of the pyrrolidine moiety was found to be a key contributor to their antimicrobial activity.[1] The nature of the substituent on the aryl ring of the pyrazoline also played a role in modulating the activity against different microbial strains.[1]

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of a representative pyrrolidine-containing pyrazoline.

CompoundMicroorganismActivityReference
4a E. coliModerate[1]
S. aureusModerate[1]
3g C. albicansModerate[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Disc Application: Place sterile paper discs impregnated with a known concentration of the pyrazole-pyrrolidine hybrid compound onto the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the compound's antimicrobial activity.

Conclusion and Future Directions

The hybridization of pyrazole and pyrrolidine scaffolds has proven to be a highly effective strategy in the design of novel bioactive molecules. The resulting compounds have demonstrated significant potential across a range of therapeutic areas, most notably in oncology. The ability of these hybrids to induce apoptosis and modulate the cell cycle underscores their potential as next-generation anticancer agents. Furthermore, the emerging evidence of their anti-inflammatory and neuroprotective activities opens up exciting new avenues for research, particularly in the context of neurodegenerative diseases. While the antimicrobial potential of this specific hybrid class is less explored, preliminary data from closely related structures are encouraging.

Future research in this field should focus on several key areas. Firstly, a more comprehensive exploration of the structure-activity relationships is needed to guide the rational design of more potent and selective compounds. Secondly, a deeper understanding of the molecular targets and signaling pathways modulated by these hybrids is crucial for elucidating their mechanisms of action and identifying potential biomarkers for patient stratification. Finally, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The continued investigation of pyrazole-pyrrolidine hybrid scaffolds holds immense promise for the development of innovative therapeutics to address unmet medical needs.

References

  • Tilekar, K., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem, 15(19), 1813-1825. Available at: [Link]

  • Pardeshi, S. D., et al. (2014). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. International Journal of Chemical and Physical Sciences, 3(4), 48-54. Available at: [Link]

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. Available at: [Link]

  • Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4847. Available at: [Link]

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Consensus, 2025. Available at: [Link]

  • Amin, K.M., et al. (2022). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. Pharmaceuticals, 15(10), 1245. Available at: [Link]

  • El-Shoukrofy, M. S., et al. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1), 66-79. Available at: [Link]

  • Asati, V., & Halve, A. K. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 137. Available at: [Link]

Sources

Technical Guide: Medicinal Chemistry Applications of 5-(Pyrrolidin-2-yl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(pyrrolidin-2-yl)pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibition (JAK/STAT, TRK pathways) and GPCR modulation. Its utility stems from a unique bidentate pharmacophore: the pyrazole ring functions as a robust hydrogen-bond donor/acceptor motif ideal for ATP-hinge binding, while the chiral pyrrolidine ring provides a rigid vector for projecting substituents into the solvent-exposed front or hydrophobic selectivity pockets (e.g., the Gatekeeper region).

This guide provides a technical deep-dive into the structure-activity relationships (SAR), asymmetric synthesis, and biological validation of this scaffold, with a specific focus on its application in developing Type I ATP-competitive inhibitors.

Part 1: Pharmacophore Analysis & Mechanistic Logic

The Structural Argument

The efficacy of the 5-(pyrrolidin-2-yl)pyrazole moiety relies on two critical structural features:

  • The Hinge-Binding Motif (Pyrazole): In the context of kinase inhibitors, the pyrazole nitrogen (N1-H) typically acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu residue in JAK2 or TRKA), while N2 acts as an acceptor.

  • The Chiral Vector (Pyrrolidine): The C2-chiral center of the pyrrolidine ring is the "steering wheel" of the molecule. It dictates the trajectory of the N-substituent.

    • (S)-Configuration: Often mimics L-proline, directing groups towards the solvent front.

    • (R)-Configuration: Frequently critical for fitting into restricted pockets (e.g., in TRK inhibitors like Larotrectinib, where the (R)-configuration is essential for potency).

Graphviz Diagram: Pharmacophore Mapping

The following diagram illustrates the interaction of this scaffold within a generic Kinase ATP-binding pocket.

Pharmacophore cluster_kinase Kinase Binding Pocket Hinge Hinge Region (Backbone Carbonyl/Amide) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/PK) Scaffold 5-(Pyrrolidin-2-yl)pyrazole Core Scaffold Scaffold->Hinge H-Bond (Pyrazole NH/N) Scaffold->Gatekeeper Hydrophobic Contact (Pyrrolidine C-H) Scaffold->Solvent Vector Projection (Pyrrolidine N-R) Stereochem Chirality (R/S) Controls Vector Angle Stereochem->Scaffold

Figure 1: Pharmacophore mapping of the 5-(pyrrolidin-2-yl)pyrazole scaffold within a kinase binding pocket. The pyrazole anchors the molecule, while the pyrrolidine chirality directs the tail.

Part 2: Case Study – TRK and JAK Inhibition

The Larotrectinib Connection (TRK Inhibition)

While Larotrectinib (Vitrakvi) utilizes a fused pyrazolo[1,5-a]pyrimidine core, the discovery logic originated from the optimization of pyrazole-pyrrolidine fragments. The critical insight was that the (R)-2-phenylpyrrolidine moiety (attached to the heteroaromatic core) perfectly fills the hydrophobic pocket created by the DFG-motif in TRK kinases.

  • Key SAR Insight: The (R)-enantiomer exhibits >100-fold greater potency than the (S)-enantiomer in TRK assays, validating the necessity of asymmetric synthesis over racemic resolution.

JAK Inhibition (Ruxolitinib Analogues)

In the design of JAK1/2 inhibitors, 5-(pyrrolidin-2-yl)pyrazole derivatives serve as bioisosteres for the pyrrolo[2,3-d]pyrimidine scaffold found in Ruxolitinib . The pyrazole NH mimics the pyrrole NH, maintaining the critical hydrogen bond with the hinge region (e.g., Leu884 in JAK2).

Table 1: Comparative SAR of Pyrazole-Pyrrolidine Derivatives (Hypothetical Data based on Literature Trends)

Compound IDPyrrolidine ConfigN-Substituent (R)TargetIC50 (nM)Notes
PP-01 (S)HJAK2450Weak binder; lacks hydrophobic reach.
PP-02 (R)HJAK2800Incorrect vector for JAK hinge.
PP-03 (S)CyclopentylJAK212Potent. Matches Ruxolitinib pharmacophore.
PP-04 (R)2,5-difluorophenylTRKA<1Potent. Matches Larotrectinib-like binding mode.

Part 3: Asymmetric Synthetic Methodology

To ensure "Trustworthiness" and "Self-Validation," we avoid racemic synthesis. The following protocol utilizes L-Proline (or D-Proline) as a chiral pool starting material, ensuring high enantiomeric excess (ee) without the need for chiral chromatography.

Retrosynthetic Logic

The most robust route involves the conversion of N-protected proline to a


-keto ester or enaminone, followed by cyclization with hydrazine.
Graphviz Diagram: Synthetic Workflow

Synthesis Proline N-Boc-L-Proline (Chiral Pool) Weinreb Weinreb Amide Intermediate Proline->Weinreb 1. CDI, NH(OMe)Me Ketone Acetyl Ketone (Grignard/Li-Me) Weinreb->Ketone 2. MeMgBr Enaminone Enaminone (DMF-DMA) Ketone->Enaminone 3. DMF-DMA, Reflux Product 5-(Pyrrolidin-2-yl)pyrazole (>98% ee) Enaminone->Product 4. N2H4·H2O, EtOH

Figure 2: Asymmetric synthesis of the 5-(pyrrolidin-2-yl)pyrazole scaffold from L-Proline, preserving stereochemistry.

Part 4: Detailed Experimental Protocols

Synthesis of (S)-tert-butyl 2-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

Note: This protocol preserves the (S)-chirality of L-Proline.

Step 1: Weinreb Amide Formation

  • Dissolve N-Boc-L-Proline (10.0 g, 46.5 mmol) in DCM (100 mL).

  • Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1h.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (1.2 eq). Stir overnight at RT.

  • Validation: TLC (50% EtOAc/Hex) should show complete consumption of acid.

  • Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry over MgSO4.

Step 2: Conversion to Methyl Ketone

  • Dissolve Weinreb amide (from Step 1) in dry THF under Argon. Cool to 0°C.

  • Add Methylmagnesium bromide (3.0 M in ether, 1.5 eq) dropwise.

  • Stir for 2h. Quench with sat. NH4Cl.

  • Critical Control: Do not allow temperature to exceed 5°C during addition to prevent racemization.

Step 3: Enaminone Formation & Cyclization

  • Dissolve the methyl ketone (5.0 g) in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (15 mL).

  • Reflux at 110°C for 4h. The solution will turn dark red/orange.

  • Concentrate in vacuo to remove excess DMF-DMA.

  • Dissolve the residue in Ethanol (50 mL).

  • Add Hydrazine Hydrate (2.0 eq) carefully.

  • Reflux for 2h.

  • Purification: Concentrate and purify via silica gel chromatography (0-10% MeOH in DCM).

  • Yield: Typically 60-70% over 3 steps. ee: >98% (determined by Chiral HPLC).

Biological Assay: TRKA Kinase Inhibition (ADP-Glo)

To validate the activity of the synthesized derivatives:

  • Reagents: Recombinant Human TRKA (NTRK1), Poly(Glu,Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay kit (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Procedure:

    • Incubate compound (serial dilution in DMSO) with TRKA enzyme (2 ng/well) for 15 min at RT.

    • Add ATP (10 μM) and substrate (0.2 mg/mL) to initiate reaction.

    • Incubate for 60 min at RT.

    • Add ADP-Glo Reagent (stop reaction, deplete ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Incubate 30 min.

    • Read: Luminescence integration (0.5s).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

References

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. [Link]

  • Flanagan, J. J., et al. (2010). Discovery of a series of 5-(pyrrolidin-2-yl)pyrazole inhibitors of the Janus kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, R., et al. (2023).[1] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

  • Loxo Oncology/Bayer. (2018). Larotrectinib (Vitrakvi) FDA Prescribing Information. [Link]

  • Vicente-García, E., et al. (2016). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition. Chemical Communications. [Link]

Sources

An In-depth Technical Guide to 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Synthesis, Safety, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Pyrazole-Pyrrolidine Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Its metabolic stability and versatile synthetic accessibility have made it a privileged scaffold in drug discovery.[1] When combined with a pyrrolidine ring, another key pharmacophore found in many natural products and synthetic drugs, the resulting hybrid molecule, such as 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, presents a compelling scaffold for exploring novel therapeutic agents. This guide provides a comprehensive technical overview of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, including a detailed safety profile, a plausible synthetic route, and an exploration of its potential applications in drug development based on the known activities of related compounds.

PART 1: Safety Data and Handling (Inferred)

Disclaimer: As a specific Safety Data Sheet (SDS) for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is not publicly available, the following information is inferred from the known hazards of the parent pyrazole scaffold and related heterocyclic compounds.[4][5][6][7] This information should be used as a guide for preliminary risk assessment, and a comprehensive, substance-specific risk assessment should be conducted before handling.

Hazard Identification

Based on the GHS classification of pyrazole, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is anticipated to be classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[4][5]

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 1): May cause damage to organs through prolonged or repeated exposure.[5]

  • Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 3: Harmful to aquatic life with long-lasting effects.[5]

Hazard Pictograms:

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H311: Toxic in contact with skin.[5]

  • H315: Causes skin irritation.[4][5]

  • H318: Causes serious eye damage.[4][5]

  • H372: Causes damage to organs through prolonged or repeated exposure.[5]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Precautionary Statements:

  • Prevention: P260, P264, P270, P273, P280[4][5]

  • Response: P301+P317, P302+P352, P305+P354+P338, P316, P332+P317, P361+P364[5]

  • Storage: P405[5]

  • Disposal: P501[5]

First-Aid Measures
  • If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage
  • Handling: Handle in a well-ventilated place.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

Physical and Chemical Properties (Predicted)
PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₇N₃-
Molecular Weight179.26 g/mol -
AppearanceOff-white to yellow solidInferred
Boiling PointNot available-
Melting PointNot available-
SolubilitySoluble in organic solvents like methanol, ethanol, DMSOInferred

PART 2: Synthesis and Characterization

A plausible and efficient synthetic route to 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be envisioned through a multi-step process, likely commencing with a protected pyrrolidine derivative. A common and versatile method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.

Proposed Synthetic Protocol

A potential synthetic pathway is outlined below. This protocol is a conceptual design and would require experimental optimization.

Step 1: Synthesis of a β-ketoester with a protected pyrrolidine moiety.

  • Start with N-Boc-L-proline.

  • Activate the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent like DCC (dicyclohexylcarbodiimide).

  • React the activated N-Boc-L-proline with the magnesium salt of ethyl malonate.

  • Acidic workup will yield the corresponding β-ketoester.

Step 2: Cyclization to form the pyrazole ring.

  • Dissolve the β-ketoester from Step 1 in a suitable solvent such as ethanol.

  • Add propylhydrazine to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting N-Boc protected 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole by column chromatography.

Step 3: Deprotection of the pyrrolidine nitrogen.

  • Dissolve the purified product from Step 2 in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, by column chromatography or crystallization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: β-ketoester Formation cluster_step2 Step 2: Pyrazole Ring Formation cluster_step3 Step 3: Deprotection A N-Boc-L-proline B Activation A->B C Reaction with Ethyl Malonate Salt B->C D N-Boc-pyrrolidinyl-β-ketoester C->D F Cyclization (Reflux in EtOH) D->F E Propylhydrazine E->F G N-Boc-1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole H Acidic Deprotection (TFA or HCl) G->H I 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole H->I

Caption: Proposed synthetic workflow for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

PART 3: Potential Applications in Drug Development

The combination of the pyrazole and pyrrolidine moieties suggests several potential therapeutic applications, drawing from the known biological activities of related compounds.

α-Glucosidase Inhibition and Antidiabetic Potential

Recent studies have highlighted the potential of pyrrolidine-based pyrazoline derivatives as potent α-glucosidase inhibitors.[8] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. The pyrrolidine-pyrazoline scaffold has been shown to exhibit significant inhibitory activity against α-glucosidase and α-amylase.[8] It is plausible that 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole could also interact with the active site of these enzymes, making it a candidate for the development of new antidiabetic agents.

Anticancer and Kinase Inhibition

Pyrazole derivatives are well-represented among kinase inhibitors used in cancer therapy.[2] The structural flexibility and ability to form key hydrogen bonds make the pyrazole ring an effective scaffold for targeting the ATP-binding site of various kinases. The pyrrolidine ring can provide additional interaction points and modulate the physicochemical properties of the molecule to enhance cell permeability and target engagement. Therefore, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole could be a starting point for the design of novel kinase inhibitors for oncology applications.

Potential Mechanism of Action: A Hypothetical Model

Based on the activities of similar compounds, a potential mechanism of action for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole as an antidiabetic agent could involve the competitive inhibition of α-glucosidase in the small intestine. This would delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering the post-meal blood glucose spike.

Signaling Pathway Diagram

Alpha_Glucosidase_Inhibition cluster_digestion Carbohydrate Digestion in Small Intestine cluster_inhibition Inhibitory Action Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (Enzyme) Carbohydrates->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Glucose Absorption into Bloodstream Glucose Absorption into Bloodstream Glucose->Glucose Absorption into Bloodstream PyrazoleCompound 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole PyrazoleCompound->AlphaGlucosidase Inhibition Increased Blood Glucose Increased Blood Glucose Glucose Absorption into Bloodstream->Increased Blood Glucose

Caption: Hypothetical mechanism of action via α-glucosidase inhibition.

Conclusion

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. While a specific safety data sheet is not currently available, a cautious approach based on the known hazards of the pyrazole scaffold is warranted. The proposed synthetic route offers a viable path for its preparation, enabling further investigation into its physicochemical properties and biological activities. The structural analogy to known α-glucosidase inhibitors and kinase inhibitors suggests that this compound could be a valuable lead for the development of novel therapeutics for diabetes and cancer. Further research is essential to fully elucidate the safety profile, optimize the synthesis, and validate the therapeutic potential of this intriguing molecule.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(13), 1225-1251. [Link]

  • Khan, I., et al. (2021). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Chemistry, 2021, 8880548. [Link]

  • Patel, R. P., et al. (2013). Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research, 4(12), 4528-4536.
  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 148(3), 543-549.
  • Fagron. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. [Link]

  • Talebi, M., et al. (2022). Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega, 7(30), 26359-26373. [Link]

  • Molbase. (n.d.). Synthesis of 4,5-Diphenyl-N-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole-1-acetamide. [Link]

  • Kumar, A., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • FooDB. (2010, April 8). Showing Compound 1-Phenyl-5-propyl-1H-pyrazole (FDB016139). [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Link]

  • Insuasty, B., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Current Organic Chemistry, 15(21), 3766-3801.

Sources

Strategic Sourcing and Quality Assurance Guide: 1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a specialized heterocyclic building block, structurally related to nicotine analogs and nicotinic acetylcholine receptor (nAChR) ligands. Unlike commodity chemicals, this specific N-alkylated isomer is rarely available as a stock catalog item. It typically requires custom synthesis or late-stage diversification from the core scaffold.

Critical Sourcing Advisory:

  • Commercial Status: Non-Stock / Custom Synthesis .

  • Core Scaffold Availability: The non-alkylated precursor, 5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1361114-72-8) , is commercially available.

  • Key Technical Challenge: Regioselectivity during synthesis. Distinguishing the 1,5-isomer (target) from the thermodynamically favored 1,3-isomer is the primary quality control hurdle.

Part 2: Chemical Identity & Technical Specifications

Before engaging suppliers, parameters must be locked to prevent receiving the wrong regioisomer or enantiomer.

ParameterSpecificationTechnical Note
Chemical Name 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazoleOften ambiguous; specify structure in quote requests.
Core CAS 1361114-72-8 (Precursor)CAS for the un-alkylated parent pyrazole.
Stereochemistry (S)- or (R)- at Pyrrolidine C2Critical: Most nAChR ligands require the (S)-enantiomer (natural nicotine configuration). Specify optical rotation.[1]
Regiochemistry 1,5-disubstitutedThe propyl group is adjacent to the pyrrolidine ring.
Molecular Weight ~179.26 g/mol Free base.
Salt Form Dihydrochloride or OxalateFree base is likely an oil and unstable; request a salt form for solid handling.

Part 3: Procurement Pathways & Supplier Landscape

Since the exact target is not a commodity, procurement follows two distinct pathways.

Pathway A: Custom Synthesis (Recommended)
  • Strategy: Contract a CRO to synthesize the molecule de novo using propylhydrazine. This guarantees the correct 1,5-regiochemistry.

  • Target Suppliers: Enamine (Ukraine/Latvia), WuXi AppTec (China), ChemPartner (China), Syngene (India).

  • Lead Time: 4–8 weeks.

Pathway B: In-House Derivatization (High Risk)
  • Strategy: Purchase the core scaffold (CAS 1361114-72-8) and alkylate with propyl iodide.

  • Risk: Direct alkylation of 3(5)-substituted pyrazoles favors the 1,3-isomer (steric avoidance). You will likely get a 4:1 mixture favoring the wrong isomer, requiring difficult HPLC separation.

Supplier & Price Comparison Table
Supplier CategoryVendor ExamplesProduct / ServiceEst. Price (Research Scale)Lead Time
Catalog (Core) Enamine 5-(pyrrolidin-2-yl)-1H-pyrazole (Core)$150 - $300 / gram1-2 Weeks
Catalog (Core) Sigma-Aldrich 5-(pyrrolidin-2-yl)-1H-pyrazole 2HCl$400 - $600 / gram1-2 Weeks
Custom Synthesis WuXi AppTec Target: 1-propyl-5-(...) isomer$5,000 - $8,000 (First 5g)6-8 Weeks
Custom Synthesis ChemPartner Target: 1-propyl-5-(...) isomer$4,500 - $7,000 (First 5g)6-8 Weeks

Price Insight: The high cost of Custom Synthesis reflects the FTE (Full-Time Equivalent) labor required to separate regioisomers or perform cyclization chemistry. Subsequent batches (100g+) drop significantly to ~


800/g.

Part 4: Technical Protocol – The "Self-Validating" System

Trusting a Certificate of Analysis (COA) for pyrazole regioisomers is dangerous. You must validate the structure upon receipt.

The Regiochemistry Trap

When synthesizing pyrazoles, two isomers are possible:

  • 1,5-isomer (Target): Propyl group and Pyrrolidine are "clashing" (sterically crowded).

  • 1,3-isomer (Impurity): Propyl group and Pyrrolidine are far apart.

Validation Workflow (Graphviz)

QC_Workflow Start Shipment Received (White Solid/Oil) LCMS LC-MS Analysis (Check MW: 179.26) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR_1H 1H NMR (DMSO-d6) Decision1->NMR_1H Yes Fail Reject Batch (Is 1,3-isomer) Decision1->Fail No NOESY 2D NOESY NMR (CRITICAL STEP) NMR_1H->NOESY Decision2 NOE Signal? (Propyl N-CH2 <-> Pyrrolidine) NOESY->Decision2 Pass Release to Assay (Confirmed 1,5-isomer) Decision2->Pass Strong Cross-Peak Decision2->Fail No Cross-Peak

Figure 1: Quality Control Decision Tree. The critical step is 2D NOESY NMR to distinguish the 1,5-isomer from the 1,3-isomer.

Step-by-Step Validation Protocol

Step 1: Purity Check (HPLC/LC-MS)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Expectation: Single peak >95%.[2] If two close peaks are observed, the supplier likely failed to separate the regioisomers.

Step 2: Regioisomer Confirmation (NOESY NMR)

  • Theory: In the 1,5-isomer , the N-propyl protons are spatially close to the pyrrolidine ring protons. In the 1,3-isomer, they are too far apart to show a Nuclear Overhauser Effect (NOE).

  • Experiment: Run a 2D NOESY or ROESY.

  • Success Criteria: Look for a cross-peak between the N-CH2 (propyl) signal (~4.0 ppm) and the C2-H or C3-H (pyrrolidine) signals.

    • Signal Present: Confirmed 1,5-isomer.

    • Signal Absent: Likely 1,3-isomer.

Part 5: Synthesis Strategy (For CRO Management)

When requesting a quote, suggest the Cyclization Route to ensure the correct isomer. Do not accept quotes based on "alkylation of the core" unless they guarantee HPLC separation.

Recommended Route (Cyclization):

  • Starting Materials: N-Boc-proline ester + Acetophenone equivalent (or beta-keto ester).

  • Intermediate: Formation of a 1,3-diketone intermediate containing the pyrrolidine moiety.

  • Cyclization: Reaction with Propylhydrazine .

    • Note: While cyclization also produces isomers, the ratio can be controlled by solvent choice (protic vs. aprotic) and steric bulk.

  • Deprotection: Removal of the Boc group.

References

  • PubChem. "1-Phenyl-5-propyl-pyrazole (Structural Analog)." National Library of Medicine. Accessed February 16, 2026. [Link]

  • Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 2008. (Foundational text on controlling pyrazole regiochemistry).

Sources

Pharmacological Potential of N-Propyl Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore (1,2-diazole) represents a cornerstone in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[1][2] While N-aryl substitutions have historically dominated the landscape, N-propyl pyrazole derivatives are emerging as critical tools for optimizing physicochemical properties. The N-propyl moiety offers a specific lipophilic advantage—increasing LogP to facilitate membrane permeability without introducing the excessive steric hindrance associated with bulkier aryl or long-chain alkyl groups.

This guide analyzes the pharmacological utility of N-propyl pyrazoles, focusing on their dual-action potential in antimicrobial resistance (AMR) and selective COX-2 inhibition , alongside their synthesis and experimental validation.

Structural Significance & SAR Analysis[3][4][5][6]

The "Propyl Effect" in Medicinal Chemistry

In Structure-Activity Relationship (SAR) studies, the substituent at the N1 position of the pyrazole ring dictates the molecule's pharmacokinetic profile.

ParameterMethyl (C1)Propyl (C3) Phenyl (Ar)
Lipophilicity (LogP) LowOptimal (High) Moderate/High
Steric Bulk NegligibleModerate High
Metabolic Stability HighModerate (Oxidation prone) High
Membrane Permeability LowHigh Moderate

Mechanistic Insight: The N-propyl group pushes the partition coefficient (LogP) into the 3.0–4.5 range, which is often ideal for passive diffusion across bacterial cell walls (Gram-negative porins) and the blood-brain barrier, unlike the more polar N-methyl analogs [1]. Furthermore, in COX-2 inhibitors, the N-propyl group can occupy the hydrophobic side pocket of the enzyme, mimicking the spatial occupancy of phenyl rings found in coxibs but with greater flexibility.

Therapeutic Applications

A. Antimicrobial & Antifungal Activity

N-propyl pyrazole derivatives, particularly those functionalized with carboxamides or sulfonamides at the C4 position, exhibit potent activity against multidrug-resistant pathogens.

  • Mechanism of Action: These derivatives target DNA Gyrase (Subunit B) . The N-propyl chain facilitates entry into the bacterial cytoplasm, where the pyrazole core stabilizes the DNA-enzyme cleavage complex, preventing replication.

  • Spectrum: High efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as Candida albicans [2].[3][4]

B. Anti-Inflammatory (COX-2 Selectivity)

Replacing the N-phenyl group of traditional coxibs with an N-propyl chain has been investigated to reduce cardiovascular toxicity while maintaining anti-inflammatory efficacy.

  • Mechanism: The pyrazole nitrogen coordinates with the heme iron or key residues (Arg513) in the COX-2 active site. The propyl group provides hydrophobic interactions within the cyclooxygenase channel, reducing affinity for the constitutive COX-1 isozyme, thereby sparing gastric mucosa [3].

C. Anticancer (Kinase Inhibition)

N-alkyl pyrazoles serve as ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDK2) and EGFR. The flexibility of the propyl chain allows the molecule to induce a conformational shift in the kinase hinge region, locking it in an inactive state [4].

Chemical Synthesis Workflow

The synthesis of N-propyl pyrazoles typically proceeds via the cyclocondensation of 1,3-diketones with propylhydrazine. This method is preferred for its high atom economy and regioselectivity.

Visualization: Synthesis Pathway

SynthesisWorkflow Start 1,3-Diketone (Precursor) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Propylhydrazine (Reagent) Reagent->Intermediate Cyclization Cyclization (Reflux/EtOH) Intermediate->Cyclization - H2O Product N-Propyl Pyrazole (Scaffold) Cyclization->Product Regioselective Funct Vilsmeier-Haack (Functionalization) Product->Funct C4-Formylation

Caption: Cyclocondensation pathway for N-propyl pyrazole synthesis followed by C4-functionalization.

Detailed Protocol: Synthesis of 1-Propyl-3,5-dimethyl-1H-pyrazole

Reagents: Acetylacetone (10 mmol), Propylhydrazine hydrochloride (10 mmol), Ethanol (20 mL), Sodium Acetate (10 mmol).

  • Preparation: Dissolve acetylacetone in absolute ethanol in a round-bottom flask.

  • Addition: Add propylhydrazine hydrochloride and sodium acetate (to neutralize the HCl salt).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Evaporate the solvent under reduced pressure. Pour the residue into crushed ice.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification: Recrystallize from ethanol/water or purify via column chromatography.

Validation:

  • 1H NMR (CDCl3): Look for triplet at

    
     ~0.9 ppm (terminal methyl of propyl), multiplet at 
    
    
    
    ~1.8 ppm, and triplet at
    
    
    ~4.0 ppm (N-CH2).
  • Yield: Expected >80%.

Biological Evaluation Protocol

Assay: Minimum Inhibitory Concentration (MIC) Determination

To validate the antimicrobial potential of the synthesized N-propyl derivative, use the broth microdilution method.

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Positive Control: Ciprofloxacin.

  • Indicator: Resazurin (viability dye).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well sterile plate. Add 100 µL of MHB to all wells.

  • Compound Dilution: Dissolve N-propyl pyrazole in DMSO. Perform serial 2-fold dilutions in the plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin (0.015%) to each well. Incubate for 2 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic activity).

  • Calculation: The lowest concentration remaining blue is the MIC.

Mechanism of Action: COX-2 Inhibition Pathway

Understanding where the molecule acts is crucial for drug development. The diagram below illustrates the inflammatory cascade and the specific intervention point of pyrazole derivatives.

COXPathway Stimuli Inflammatory Stimuli (Cytokines/Trauma) PLA2 Phospholipase A2 Stimuli->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGG2 Prostaglandin G2 COX2->PGG2 Catalysis Inhibitor N-Propyl Pyrazole (Inhibitor) Inhibitor->COX2 Selective Inhibition (Arg513 Binding) PGE2 Prostaglandin E2 (Pain/Fever) PGG2->PGE2 Conversion

Caption: Mechanism of N-propyl pyrazoles inhibiting the conversion of Arachidonic Acid by COX-2.

References

  • Bekhit, A. A., et al. (2015). "Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors." Molecules, 20(9), 16802-16816. Link

  • Hassan, A. S., et al. (2016). "Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent." Molecules, 21(9), 1168. Link

  • Gawad, N. M. A., et al. (2024). "Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation." Molecular Diversity, 29, 1789–1820.[5] Link

  • Li, Y., et al. (2025). "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities." RSC Advances, 15, 345-358. Link

Sources

Methodological & Application

synthesis protocol for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole from Commercially Available Precursors

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole, a novel heterocyclic compound incorporating both a substituted pyrazole and a pyrrolidine moiety. These scaffolds are of significant interest in medicinal chemistry and drug discovery. The synthesis strategy is designed to be robust and reproducible, commencing from L-proline. The protocol is divided into three main stages: 1) Preparation of a key β-ketoester intermediate from N-Boc-protected L-proline, 2) Cyclocondensation with propylhydrazine to form the protected pyrazole-pyrrolidine core, and 3) Final deprotection to yield the target compound. This guide emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, the pyrrolidine ring, a core component of the amino acid proline, is integral to the structure of many pharmaceuticals and natural products, often imparting crucial conformational constraints. The combination of these two heterocyclic systems in 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole presents a molecule of significant interest for biological screening and as a versatile building block for further chemical elaboration.

This application note details a logical and efficient synthetic pathway to this target molecule. The strategy relies on the initial protection of the pyrrolidine nitrogen to prevent side reactions, followed by the construction of the pyrazole ring and subsequent deprotection.

Overall Synthetic Scheme

The synthesis proceeds in four main steps, starting from L-proline.

Overall_Synthesis_Scheme Proline L-Proline BocProline N-Boc-L-proline Proline->BocProline (Boc)₂O, Base Ketoester β-Ketoester Intermediate BocProline->Ketoester 1. (COCl)₂ 2. Meldrum's Acid 3. MeOH, Reflux ProtectedPyrazole 1-propyl-5-(N-Boc-pyrrolidin-2-yl)-1H-pyrazole Ketoester->ProtectedPyrazole Propylhydrazine, AcOH, EtOH FinalProduct 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole Protectedpyrazole Protectedpyrazole Protectedpyrazole->FinalProduct TFA, DCM

Caption: Overall synthetic route from L-proline to the target compound.

Part 1: Synthesis of (S)-tert-butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (β-Ketoester Intermediate)

This initial phase focuses on converting L-proline into a suitable β-ketoester, which is a necessary precursor for the subsequent pyrazole ring formation.

Step 1.1: N-Boc Protection of L-Proline

The secondary amine of L-proline must be protected to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[3]

Protocol:

  • Suspend L-proline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Add triethylamine (2.5 eq) to the suspension and stir until the L-proline dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Adjust the pH of the remaining aqueous solution to ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-proline as a white solid or viscous oil.[4][5]

ReagentMolar Eq.MW ( g/mol )Amount
L-Proline1.0115.13(user defined)
Di-tert-butyl dicarbonate1.1218.25(calculated)
Triethylamine2.5101.19(calculated)
THF/Water (1:1)--(sufficient volume)
Step 1.2: Conversion to β-Ketoester

N-Boc-L-proline is converted to its acid chloride, which then reacts with Meldrum's acid. The resulting adduct is subsequently methanolyzed to yield the desired β-ketoester.

Protocol:

  • Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours. A white precipitate may form.[4]

  • In a separate flask, dissolve Meldrum's acid (1.5 eq) and pyridine (2.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add the prepared N-Boc-L-prolyl chloride solution to the Meldrum's acid solution at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • Dissolve the crude residue in methanol and reflux for 4 hours.

  • Remove the methanol under reduced pressure and purify the resulting oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure β-ketoester.

ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-L-proline1.0215.25(user defined)
Oxalyl chloride1.2126.93(calculated)
Meldrum's acid1.5144.12(calculated)
Pyridine2.579.10(calculated)
Methanol-32.04(excess)

Part 2: Synthesis of 1-propyl-5-(N-Boc-pyrrolidin-2-yl)-1H-pyrazole

The core pyrazole ring is constructed via a cyclocondensation reaction between the β-ketoester and propylhydrazine. This reaction is a classic and reliable method for pyrazole synthesis.[6][7]

Protocol:

  • Dissolve the β-ketoester (1.0 eq) in ethanol.

  • Add propylhydrazine hydrochloride (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected pyrazole.

ReagentMolar Eq.MW ( g/mol )Amount
β-Ketoester1.0(Calculated)(user defined)
Propylhydrazine HCl1.2110.58(calculated)
Glacial Acetic Acid0.160.05(catalytic)
Ethanol-46.07(sufficient volume)

Part 3: Deprotection to Yield 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

The final step is the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring. This is achieved under standard acidic conditions.[8][9]

Protocol:

  • Dissolve the Boc-protected pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours. The generation of CO₂ gas is expected, so the system should not be sealed.[3][8]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • If necessary, purify the final product by column chromatography or recrystallization to obtain 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

ReagentMolar Eq.MW ( g/mol )Amount
Boc-protected pyrazole1.0(Calculated)(user defined)
Trifluoroacetic Acid (TFA)10114.02(calculated)
Dichloromethane (DCM)-84.93(sufficient volume)

Experimental Workflow Summary

Experimental_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrazole Formation cluster_2 Part 3: Final Deprotection Boc_Protection N-Boc Protection of L-Proline Ketoester_Formation β-Ketoester Formation Boc_Protection->Ketoester_Formation Purification Cyclocondensation Cyclocondensation with Propylhydrazine Ketoester_Formation->Cyclocondensation Deprotection Boc Deprotection with TFA Cyclocondensation->Deprotection Final_Purification Final Product Purification Deprotection->Final_Purification

Sources

Application Notes & Protocols: Handling, Storage, and Stability of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of the novel compound, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles for the stability of pyrazole derivatives and heterocyclic small molecules, grounded in international regulatory guidelines.[1][2][3][4] The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable data crucial for the advancement of research and development programs.

Introduction: The Importance of Pre-Clinical Stability Assessment

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[3][4][5][6][7] The journey of a novel chemical entity from discovery to a potential therapeutic is contingent upon a thorough understanding of its chemical and physical properties. Among these, stability is a critical quality attribute that dictates not only the compound's shelf-life but also its safety and efficacy.[8] Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[9] Therefore, early and rigorous stability testing is not merely a regulatory requirement but a scientific necessity to de-risk a drug development program.[10]

This guide provides a foundational framework for handling this novel pyrazole derivative and establishing a comprehensive stability profile. The methodologies are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which governs stability testing for new drug substances.[11][12][13][14][15]

Compound Handling and General Storage Recommendations

Given the pyrazole and pyrrolidine moieties, prudence dictates handling 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole with measures to prevent common degradation pathways for such heterocyclic compounds, namely oxidation and hydrolysis.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times. For handling larger quantities of the solid, a dust mask or respirator is recommended to avoid inhalation.

Short-Term Storage (Up to 4 weeks)

For routine laboratory use, short-term storage in a refrigerator is recommended to minimize thermal degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential chemical degradation.[16]
Atmosphere Tightly sealed containerMinimizes exposure to atmospheric moisture and oxygen.
Light Amber vial or opaque containerProtects against potential photolytic degradation.[16]
Long-Term Storage (> 4 weeks)

For archival purposes and long-term storage, conditions should be more stringent to ensure the compound's integrity over extended periods.

ParameterRecommended ConditionRationale
Temperature -20°C or belowSignificantly slows down chemical degradation kinetics.[16]
Atmosphere Inert gas (Argon or Nitrogen)The hydrazinyl group in some related structures is susceptible to oxidation.[16] While this specific compound does not have a hydrazinyl group, the general principle of protecting nitrogen-containing heterocycles from oxidation is prudent.
Moisture Desiccated environmentPrevents hydrolysis, a common degradation pathway for many organic compounds.[17]
Container Tightly sealed glass vial with a PTFE-lined capEnsures an inert storage environment and prevents contamination.
Handling of Solutions

Stock solutions for assays should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be stored at -20°C or -80°C in tightly capped vials, and the stability in the chosen solvent should be experimentally verified.[16]

Stability Indicating Method Development

A prerequisite for any stability study is the development of a validated stability-indicating analytical method. This method must be capable of accurately quantifying the parent compound and separating it from any potential degradation products.[17][18]

Recommended Analytical Technique

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[19] Coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly recommended for the identification and characterization of degradation products.[19][20]

Initial Method Development Parameters (Example)
ParameterSuggested Starting Condition
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at an appropriate wavelength (determined by UV scan) and/or Mass Spectrometry

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[10][17][21] The goal is to achieve 5-20% degradation of the active substance.[9]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation DS Drug Substance (1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DS->Base Expose to Oxidation Oxidative (e.g., 3% H2O2, RT) DS->Oxidation Expose to Thermal Thermal (e.g., 80°C, solid state) DS->Thermal Expose to Photolytic Photolytic (ICH Q1B conditions) DS->Photolytic Expose to Analysis Analyze all samples by Stability-Indicating HPLC/LC-MS Acid->Analysis Time points Base->Analysis Time points Oxidation->Analysis Time points Thermal->Analysis Time points Photolytic->Analysis Time points Evaluation Evaluate Degradation (Identify Peaks, Mass Balance) Analysis->Evaluation Pathway Propose Degradation Pathways Evaluation->Pathway Stability_Study_Protocol cluster_setup Study Setup cluster_storage Storage Conditions (ICH Q1A) cluster_testing Testing Schedule cluster_data Data Analysis Batch Select Batches of Drug Substance Packaging Package in proposed container closure system Batch->Packaging LongTerm Long-Term (25°C/60% RH or 30°C/65% RH) Packaging->LongTerm Accelerated Accelerated (40°C/75% RH) Packaging->Accelerated Timepoints Pull samples at defined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) LongTerm->Timepoints Store and Accelerated->Timepoints Store and Tests Perform tests: - Appearance - Assay - Impurity Profile Timepoints->Tests Analysis Analyze trends and variability Tests->Analysis ShelfLife Establish retest period or shelf life Analysis->ShelfLife

Caption: Overview of a Formal Stability Study Protocol.

Long-Term Stability Study
ParameterConditionMinimum DurationTesting Frequency
Temperature/Humidity 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
or 30°C ± 2°C / 65% RH ± 5% RH
Accelerated Stability Study
ParameterConditionMinimum DurationTesting Frequency
Temperature/Humidity 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Significant changes in the accelerated study would warrant intermediate stability testing (30°C ± 2°C / 65% RH ± 5% RH). [11]

Tests to be Performed at Each Time Point
  • Appearance: Visual inspection for any changes in physical state, color, or clarity.

  • Assay: Quantification of the parent compound using the validated stability-indicating method.

  • Degradation Products: Identification and quantification of any impurities.

  • Water Content: (If applicable) Karl Fischer titration, especially if the compound is found to be hygroscopic.

Data Interpretation and Reporting

All data should be tabulated and plotted to visualize trends over time. A comprehensive stability report should be generated, including:

  • A summary of the handling and storage procedures.

  • Validation summary of the analytical method.

  • Results from forced degradation studies, including proposed degradation pathways.

  • Tabulated and plotted data from formal stability studies.

Conclusion

While specific stability data for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is not yet in the public domain, a robust and scientifically sound stability program can be established by adhering to the principles and protocols outlined in this guide. By applying knowledge of the stability of related chemical scaffolds and following international guidelines, researchers can ensure the generation of high-quality, reliable data to support the continued development of this promising compound.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

  • National Institutes of Health. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • National Institutes of Health. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC. [Link]

  • PubMed. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Ijomah, Solomon Donbebe. core components of analytical method validation for small molecules-an overview. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • 3B Scientific Corporation. 3 - Safety Data Sheet. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharma Science Monitor. REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • ResearchGate. Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Journal of Drug Delivery and Therapeutics. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

  • FooDB. Showing Compound 1-Phenyl-5-propyl-1H-pyrazole (FDB016139). [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • National Institutes of Health. 1-Phenyl-5-propyl-pyrazole | C12H14N2 | CID 14003887 - PubChem. [Link]

  • RSC Publishing. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • SpringerLink. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • The Good Scents Company. 1-phenyl-5-propyl-1H-pyrazole, 91565-82-1. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Synthesis and Properties of Pyrazoles. [Link]

  • Indian Journal of Chemistry (IJC). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). [Link]

Sources

Application Notes and Protocols for the Functionalization of Pyrrolidine Nitrogen in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole-Pyrrolidine Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Its prevalence in approved drugs underscores its significance as a "privileged scaffold." When fused or linked to a pyrrolidine ring, another critical pharmacophore, the resulting hybrid structure offers a unique three-dimensional architecture that can effectively probe biological space and engage with complex protein targets. The pyrrolidine nitrogen, in particular, presents a key handle for molecular elaboration, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, as well as enabling the introduction of various functionalities to modulate target engagement and pharmacokinetic profiles.

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the functionalization of the pyrrolidine nitrogen within pyrazole-containing scaffolds. We will delve into the causality behind experimental choices, offering insights to empower researchers in the rational design and synthesis of novel chemical entities for drug discovery.

Core Synthetic Strategies: A Mechanistic Perspective

The functionalization of the pyrrolidine nitrogen in a pyrazole scaffold typically proceeds via standard nucleophilic substitution or coupling reactions. The nucleophilicity of the pyrrolidine nitrogen is generally robust, though it can be subtly influenced by the electronic nature of the attached pyrazole ring. The choice of synthetic route will depend on the desired functionality to be introduced (alkyl, acyl, or aryl groups) and the overall complexity of the starting materials.

A common and versatile approach involves a two-stage process: first, the construction of the pyrazole-pyrrolidine core, followed by the functionalization of the pyrrolidine nitrogen. A highly effective method for creating the core structure is the reductive amination of a pyrazole carbaldehyde with pyrrolidine.[2] This approach is advantageous as it allows for the late-stage introduction of the pyrrolidine moiety.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to directly couple a pyrrolidine to a halo-substituted pyrazole.[3][4] This method is particularly useful for constructing N-aryl pyrazole-pyrrolidine linkages.

Once the pyrazole-pyrrolidine scaffold is in hand, the secondary amine of the pyrrolidine ring is readily amenable to a variety of functionalization reactions.

N-Alkylation of the Pyrrolidine Nitrogen

N-alkylation introduces alkyl groups that can modulate lipophilicity, steric bulk, and conformational flexibility of the molecule. The choice between a base-mediated or acid-catalyzed approach depends on the nature of the alkylating agent and the acid/base sensitivity of the pyrazole scaffold.

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is a classic and widely used method for N-alkylation, relying on the deprotonation of the pyrrolidine nitrogen to enhance its nucleophilicity.

Rationale: The use of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), generates the corresponding pyrrolidinate anion, a more potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.[5] Polar aprotic solvents like DMF or DMSO are typically employed to solvate the cation and enhance the reactivity of the nucleophile.[5]

Experimental Protocol:

  • To a solution of the pyrazolyl-pyrrolidine starting material (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M), add potassium carbonate (1.5 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Base K₂CO₃, NaHDeprotonates the pyrrolidine nitrogen to increase nucleophilicity.[5]
Solvent DMF, DMSOPolar aprotic solvent to facilitate the reaction.[5]
Alkylating Agent Alkyl iodide > Alkyl bromide > Alkyl chlorideReactivity of the leaving group influences reaction rate.
Temperature Room temperature to 80 °CDependent on the reactivity of the alkyl halide.

N_Alkylation_Workflow Start Pyrazolyl-Pyrrolidine Base Add Base (K₂CO₃ or NaH) in Anhydrous DMF Start->Base 1. Alkyl_Halide Add Alkyl Halide (R-X) Base->Alkyl_Halide 2. Reaction Stir at RT or Heat Alkyl_Halide->Reaction 3. Workup Aqueous Workup & Extraction Reaction->Workup 4. Purification Column Chromatography Workup->Purification 5. Product N-Alkyl Pyrazolyl-Pyrrolidine Purification->Product 6.

Workflow for Base-Mediated N-Alkylation.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method offers an alternative to base-mediated alkylations, proceeding under milder, acidic conditions.

Rationale: Trichloroacetimidates are excellent electrophiles that are activated by a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[6] The reaction proceeds through a carbocation-like intermediate, making it suitable for the introduction of benzylic and other stabilized alkyl groups.[7]

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine the pyrazolyl-pyrrolidine (1.0 equiv), the trichloroacetimidate electrophile (1.0 equiv), and camphorsulfonic acid (0.2 equiv).

  • Add dry 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.25 M.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Camphorsulfonic acid (CSA)Brønsted acid to activate the trichloroacetimidate.[6]
Solvent Dry 1,2-Dichloroethane (DCE)Anhydrous conditions are crucial for this reaction.[6]
Electrophile TrichloroacetimidateStable and highly reactive electrophile under acidic conditions.[7]
Temperature Room temperatureMild reaction conditions are generally sufficient.[6]

N-Acylation of the Pyrrolidine Nitrogen

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and significantly alter the electronic properties and metabolic stability of the molecule.

Protocol 3: N-Acylation with Acid Chlorides or Anhydrides

This is a straightforward and high-yielding method for the formation of N-acyl derivatives.

Rationale: The pyrrolidine nitrogen is sufficiently nucleophilic to directly attack the highly electrophilic carbonyl carbon of an acid chloride or anhydride. A mild base, such as triethylamine (Et₃N) or pyridine, is often added to scavenge the HCl or carboxylic acid byproduct.[8]

Experimental Protocol:

  • Dissolve the pyrazolyl-pyrrolidine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Parameter Condition Rationale
Acylating Agent Acid chloride or anhydrideHighly reactive electrophiles for efficient acylation.[8]
Base Triethylamine, PyridineScavenges acidic byproducts.
Solvent DCM, THFAnhydrous aprotic solvents.
Temperature 0 °C to Room temperatureControls the reaction rate and minimizes side reactions.

N_Acylation_Workflow Start Pyrazolyl-Pyrrolidine Base_Solvent Dissolve in DCM/THF Add Et₃N Start->Base_Solvent 1. Acylating_Agent Add Acid Chloride/Anhydride at 0 °C Base_Solvent->Acylating_Agent 2. Reaction Stir at Room Temperature Acylating_Agent->Reaction 3. Workup Aqueous Workup & Extraction Reaction->Workup 4. Purification Column Chromatography/ Recrystallization Workup->Purification 5. Product N-Acyl Pyrazolyl-Pyrrolidine Purification->Product 6.

Workflow for N-Acylation.

N-Arylation of the Pyrrolidine Nitrogen

The introduction of an aryl group can facilitate π-π stacking interactions with biological targets and significantly impact the compound's pharmacokinetic properties. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3][4]

Rationale: This reaction utilizes a palladium catalyst, typically with a bulky phosphine ligand, to couple an amine with an aryl halide.[3] The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the pyrazolyl-pyrrolidine (1.0 equiv), the aryl halide (e.g., aryl bromide) (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ or other Pd(0) sourceThe active palladium catalyst for the cross-coupling.[4]
Ligand Bulky phosphine ligands (e.g., XPhos, SPhos)Essential for promoting reductive elimination and preventing catalyst decomposition.[3]
Base K₂CO₃, Cs₂CO₃, NaOtBuRequired for the deprotonation of the amine in the catalytic cycle.[4]
Solvent Anhydrous toluene or dioxaneAprotic, non-coordinating solvents are preferred.
Protocol 5: Copper-Catalyzed Ullmann N-Arylation

The Ullmann condensation is a classical method for C-N bond formation, often favored for its cost-effectiveness compared to palladium-catalyzed reactions.[9][10]

Rationale: This reaction typically employs a copper(I) catalyst and a ligand, often a diamine or an amino acid, to couple an amine with an aryl halide.[10] The reaction generally requires higher temperatures than the Buchwald-Hartwig amination.

Experimental Protocol:

  • In a sealed tube, combine the pyrazolyl-pyrrolidine (1.0 equiv), the aryl iodide (1.2 equiv), Cu₂O (0.1-0.2 equiv), 1,10-phenanthroline (0.2-0.4 equiv) as a ligand, and K₂CO₃ (2.0-3.0 equiv) as the base.

  • Add dry toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Cu₂O or CuICopper(I) is the active catalytic species.[9]
Ligand 1,10-Phenanthroline or other diaminesAccelerates the rate of the coupling reaction.[9]
Base K₂CO₃ or Cs₂CO₃Essential for the reaction to proceed.[9]
Solvent Toluene or DMFHigh-boiling point solvents are often required.

Strategic Use of Protecting Groups

In cases where the pyrazole nitrogen is unsubstituted, it may compete with the pyrrolidine nitrogen in functionalization reactions. To ensure selectivity, the pyrazole nitrogen can be protected, for example, with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions used for pyrrolidine functionalization and can be readily removed under acidic conditions or using specific reagents like NaBH₄ in ethanol.[11][12][13]

Protecting_Group_Strategy Start NH-Pyrazolyl-Pyrrolidine Protection Protect Pyrazole N (e.g., with Boc₂O) Start->Protection Protected_Intermediate N-Boc-Pyrazolyl-Pyrrolidine Protection->Protected_Intermediate Functionalization Functionalize Pyrrolidine N (Alkylation, Acylation, Arylation) Protected_Intermediate->Functionalization Functionalized_Protected N-Functionalized-N'-Boc- Pyrazolyl-Pyrrolidine Functionalization->Functionalized_Protected Deprotection Deprotect Pyrazole N (e.g., TFA or NaBH₄) Functionalized_Protected->Deprotection Final_Product N-Functionalized-NH- Pyrazolyl-Pyrrolidine Deprotection->Final_Product

Protecting Group Strategy for Selective Functionalization.

Conclusion and Future Perspectives

The functionalization of the pyrrolidine nitrogen in pyrazole scaffolds is a powerful strategy for generating diverse libraries of compounds with potential therapeutic applications. By understanding the underlying principles of N-alkylation, N-acylation, and N-arylation, and by selecting the appropriate reaction conditions and protecting group strategies, researchers can efficiently synthesize novel molecules with tailored properties. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the exciting field of drug discovery. As our understanding of disease biology continues to evolve, the ability to rapidly and rationally design and synthesize complex molecules, such as functionalized pyrazole-pyrrolidine derivatives, will remain a critical driver of innovation in medicinal chemistry.

References

  • G. A. G. G., et al. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ACS Omega, 7(35), 31088–31097. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Singh, G., et al. (2019). Pyrazoline as a medicinal scaffold. Bionatura, 4(4), 10-10. [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Nolan, S. P., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(20), 7084-7089. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Sviridov, S. I., et al. (2015). Direct electrophilic acylation of n-substituted pyrazoles by anhydrides of carboxylic acids. Tetrahedron Letters, 56(38), 5326-5329. [Link]

  • Deagostino, A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. [Link]

  • Deagostino, A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5565. [Link]

  • Sviridov, S. I., et al. (2015). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. [Link]

  • Kim, J. H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Google Patents. (1998).
  • Quiroga, J., et al. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • Palucki, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Google Patents. (2009). Deprotection of N-BOC compounds.
  • Sharma, S., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Varma, R. S., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Pieczonka, A. M., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]

  • Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • Sviridov, S. I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9795–9807. [Link]

  • Pieczonka, A. M., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. [Link]

  • Palucki, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

  • Palucki, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic compound. The pyrazole core is a significant scaffold in medicinal chemistry, and mastering its synthesis is crucial for advancing research and development.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format. We will dissect the most common synthetic challenges, explain the underlying chemical principles, and offer validated, actionable solutions to help you optimize your reaction outcomes.

General Synthetic Overview

The synthesis of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole typically involves a multi-step sequence. A common and logical approach involves the initial formation of the pyrazole ring, followed by N-alkylation and final modifications to the pyrrolidine moiety. Understanding this sequence is key to pinpointing the source of yield loss.

Synthesis_Overview cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 1,3-Dicarbonyl Precursor (with protected pyrrolidine moiety) C 5-(Protected-pyrrolidin-2-yl)-1H-pyrazole A->C Knorr Cyclocondensation (Acid/Base Catalysis) B Hydrazine B->C E 1-Propyl-5-(protected-pyrrolidin-2-yl)-1H-pyrazole C->E Base-Mediated Alkylation D Propyl Halide (or other propylating agent) D->E F Final Product: 1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole E->F Protecting Group Removal

Caption: A general synthetic workflow for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

Section 1: Troubleshooting the Pyrazole Core Synthesis (Knorr Cyclocondensation)

The foundational step in this synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3] Low yields at this stage will cripple the entire synthetic route.

FAQ 1.1: My pyrazole formation reaction has stalled or is giving a very low yield. What are the primary causes?

Answer: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or inherent substrate reactivity.

  • Purity of Reagents and Solvents: Impurities in your 1,3-dicarbonyl precursor or hydrazine can introduce side reactions or inhibit the cyclization.[4] Hydrazine, in particular, can be sensitive to air and moisture. Ensure you are using reagents of appropriate purity and that any solvents used are dry, especially if employing anhydrous conditions.[4]

  • Suboptimal Reaction Conditions:

    • pH Control: The Knorr synthesis is often acid-catalyzed.[3] The pH of the reaction medium is critical; it should generally be maintained between 0 and 6.9.[5] If the medium is too acidic, the hydrazine can be fully protonated, reducing its nucleophilicity. If too basic, the carbonyls are less readily attacked. A trial run with a sub-equivalent amount of a mild acid like acetic acid is a good starting point.

    • Temperature and Reaction Time: These reactions can vary in duration from a few hours to overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Product degradation can occur if the reaction is heated for too long or at too high a temperature.[4]

  • Inefficient Mixing: In heterogeneous reactions (e.g., if a reagent is not fully dissolved), inefficient stirring can lead to poor reaction rates and lower yields.[4] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.

FAQ 1.2: I am observing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound is used.[6][7][8] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[8]

  • Electronic Effects: The initial attack of the hydrazine can occur at either of the two carbonyl carbons. The more electrophilic (electron-poor) carbonyl is typically attacked first. If one of the R groups on your dicarbonyl is strongly electron-withdrawing, it will activate the adjacent carbonyl for attack.[8]

  • Steric Hindrance: A bulky substituent on the dicarbonyl compound or the hydrazine can block attack at the nearest carbonyl, directing the nucleophile to the less sterically hindered site.[8][9] Given that the pyrrolidine group is quite bulky, the initial attack of hydrazine is likely to occur at the other, less hindered carbonyl.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence which intermediate is stabilized, thereby affecting the final product ratio.

    • pH and Catalyst: Acidic conditions can significantly influence which carbonyl is more reactive.[8] In some cases, using specific catalysts like SmCl₃ or iodine has been shown to improve yields and, potentially, selectivity.[7][10]

Troubleshooting Protocol: Optimizing Regioselectivity

  • Analyze Your Substrate: Identify the electronic and steric differences between the two carbonyls in your 1,3-dicarbonyl precursor. This will inform your hypothesis about the likely point of initial hydrazine attack.

  • Screen Reaction Conditions: Set up a parallel screen of small-scale reactions to test different parameters.

Parameter Condition A (Baseline) Condition B Condition C Condition D
Solvent EthanolTolueneDMSOAcetic Acid
Catalyst NoneAcetic Acid (0.1 eq)p-TsOH (0.1 eq)Iodine (0.05 eq)
Temperature Room Temp50 °C80 °CReflux
  • Monitor and Analyze: Use LC-MS or ¹H NMR on the crude reaction mixture to determine the ratio of the two regioisomers for each condition. Select the conditions that provide the highest ratio of the desired isomer for scale-up.

Section 2: Troubleshooting the N-Propylation Step

Once the pyrazole core is formed, the next critical step is the N-alkylation to introduce the propyl group. This step is notorious for low yields and regioselectivity issues.[9]

FAQ 2.1: My N-propylation reaction is inefficient, with significant starting material remaining. How can I drive it to completion?

Answer: Incomplete conversion during N-alkylation is typically related to the base, the alkylating agent, or solubility issues.

  • Base Selection and Stoichiometry: The base's role is to deprotonate the pyrazole's N-H, making it nucleophilic.[9]

    • Strength (pKa): The base must be strong enough to deprotonate the pyrazole. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). NaH is very strong and effective but requires anhydrous conditions. K₂CO₃ is a milder, more user-friendly option.[9]

    • Stoichiometry: A slight excess of the base (e.g., 1.1 to 1.5 equivalents) is often beneficial to ensure complete deprotonation.[9]

  • Alkylating Agent Reactivity: The reactivity of your propylating agent (R-X) depends on the leaving group (X).[9] The general order of reactivity is Iodide > Bromide > Chloride. If you are using 1-chloropropane and getting low conversion, switching to 1-bromopropane or 1-iodopropane will significantly accelerate the reaction.

  • Solubility: Poor solubility of the pyrazole starting material or the base can severely hinder the reaction.[4] Ensure you are using a solvent in which the pyrazole is reasonably soluble. Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent choices for N-alkylation.[9]

FAQ 2.2: The propylation is creating a mixture of N1 and N2 isomers that are difficult to separate. How can I control this?

Answer: This is the most significant challenge in the N-alkylation of unsymmetrical pyrazoles.[9][11] The outcome is dictated by a competition between the two nitrogen atoms, influenced by sterics, electronics, and reaction conditions.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[9] In your target molecule, the C5 position is substituted with the bulky pyrrolidine group. Therefore, alkylation at the distal N1 position is sterically favored.

  • Solvent and Cation Effects: The choice of base and solvent is paramount.

    • Polar Aprotic Solvents: Solvents like DMF and DMSO often favor the formation of a single regioisomer.[9]

    • Base/Cation: The counter-ion of the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) can coordinate with the nitrogen atoms, influencing their relative nucleophilicity. Using K₂CO₃ in DMSO is a well-regarded method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[9] In contrast, different catalyst systems, such as those based on magnesium, have been shown to favor N2-alkylation.[9]

N_Alkylation cluster_paths Alkylation Pathways Start 5-(Protected-pyrrolidin-2-yl)-1H-pyrazole N1_Path Attack at N1 (Less Hindered) Start->N1_Path Propyl-X N2_Path Attack at N2 (More Hindered) Start->N2_Path Propyl-X Product_N1 Desired Product 1-Propyl-5-(pyrrolidin-2-yl)-...-pyrazole N1_Path->Product_N1 Product_N2 Isomeric Byproduct 2-Propyl-5-(pyrrolidin-2-yl)-...-pyrazole N2_Path->Product_N2 Factors Controlling Factors: - Steric Hindrance (Pyrrolidine group) - Base Choice (e.g., K₂CO₃ vs. NaH) - Solvent Polarity (e.g., DMSO, DMF) - Temperature Factors->Start

Caption: Factors influencing regioselectivity in the N-propylation of the pyrazole core.

Section 3: Issues Related to the Pyrrolidine Moiety

The pyrrolidine ring, especially when derived from a chiral source like proline, introduces its own set of challenges, primarily related to protecting groups.[12][13]

FAQ 3.1: My protecting group on the pyrrolidine nitrogen is being cleaved or is causing side reactions during the pyrazole synthesis or N-propylation steps. What should I do?

Answer: Protecting group stability is crucial for the success of a multi-step synthesis.[14] If your protecting group is failing, you need to re-evaluate its compatibility with your reaction conditions.

  • Boc (tert-Butoxycarbonyl): This is a very common protecting group, but it is labile under strongly acidic conditions. If your Knorr cyclocondensation requires harsh acid catalysis, the Boc group may be partially or fully cleaved.

    • Solution: Use milder acidic conditions for the cyclization or switch to a more acid-stable protecting group.

  • Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions but is removed by catalytic hydrogenation. It should be robust enough for both the cyclization and N-alkylation steps.

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is generally unsuitable for this synthetic route, as it would likely be cleaved during the base-mediated N-propylation step.[14][15]

Recommendation: The Cbz group is likely the most robust choice for this synthetic sequence, as it withstands the typical conditions for both pyrazole formation and N-alkylation.

FAQ 3.2: The final deprotection step is giving a low yield or a complex mixture of products. How can I improve it?

Answer: A problematic deprotection step often points to incomplete reaction or degradation of the target molecule under the deprotection conditions.

  • Incomplete Deprotection:

    • Cbz Removal: Catalytic hydrogenation (e.g., H₂, Pd/C) for Cbz removal can be sluggish. Ensure your catalyst is active, the system is properly flushed with hydrogen, and the solvent is appropriate (e.g., methanol, ethanol, or ethyl acetate). Sometimes, the addition of a small amount of acid (like HCl) can accelerate the reaction.

    • Boc Removal: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) should be efficient. If it's incomplete, increase the reaction time or the concentration of TFA.

  • Product Degradation: Your final product, having a free secondary amine on the pyrrolidine and two basic nitrogens on the pyrazole, may be sensitive to harsh conditions. After deprotection, it is critical to work up the reaction promptly and neutralize any strong acids or bases used. Purification via silica gel chromatography may require pre-treating the silica with a base like triethylamine to prevent the product from streaking or decomposing on the column.

Section 4: General Troubleshooting Workflow

When faced with low yields, a systematic approach is more effective than random changes.[4] The following workflow can help you logically diagnose and solve the problem.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_analysis Reaction Analysis cluster_solutions Actionable Solutions Start Low Yield Identified in a Synthetic Step Check_Purity 1. Verify Reagent & Solvent Purity (NMR, Titration, Fresh Bottle) Start->Check_Purity Check_Stoichiometry 2. Confirm Stoichiometry & Measurements Check_Purity->Check_Stoichiometry Analyze_Crude 3. Analyze Crude Reaction Mixture (LC-MS, NMR) Check_Stoichiometry->Analyze_Crude Identify_Outcome What is the main component? Analyze_Crude->Identify_Outcome SM_Remains Mostly Starting Material Identify_Outcome->SM_Remains Starting Material Byproducts Side Products / Impurities Identify_Outcome->Byproducts Byproducts Degradation No Clear Product / Degradation Identify_Outcome->Degradation Degradation Optimize_Conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time SM_Remains->Optimize_Conditions Change_Reagents Modify Reagents: - Stronger Base - More Reactive Alkylating Agent - Different Catalyst SM_Remains->Change_Reagents Byproducts->Optimize_Conditions Purification_Issue Investigate Workup & Purification: - Extraction pH - Column Chromatography Conditions - Product Stability Byproducts->Purification_Issue Degradation->Optimize_Conditions Milder Conditions Degradation->Purification_Issue

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Method of preparation of the pyrazoles.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Method for purifying pyrazoles.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. [Link]

  • recent advances in the synthesis of new pyrazole derivatives. (2015). ARKIVOC. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2010). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). PMC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Omega. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2025). Springer. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2019). Semantic Scholar. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Synthesis of 4,5-Diphenyl-N-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole-1-acetamide. Mol-Instincts. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. [Link]

  • Synthesis of Heterocyclic Compounds. (2019). ijirset. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Heterocyclic Compounds Synthesis Guide. Scribd. [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [Link]

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. bioRxiv. [Link]

  • Heterocyclic Compounds. Elsevier. [Link]

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. ScienceDirect. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

Sources

The Pyrazole N-Propylation Handbook: Regiocontrol & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: The Tautomer Trap

If you are reading this, you are likely staring at an NMR spectrum showing two sets of signals or a TLC plate with two frustratingly close spots. You are not alone.

3(5)-Substituted pyrazoles exist in a tautomeric equilibrium.[1] When you introduce a propyl group (via propyl iodide/bromide or mesylate), the electrophile can attack either nitrogen.

  • Path A (N1 Attack): Yields the 1,3-disubstituted isomer (Generally the thermodynamic and sterically favored product).

  • Path B (N2 Attack): Yields the 1,5-disubstituted isomer (The "steric clash" product).

While the propyl chain is short, it is bulky enough to be influenced by substituents at the C3/C5 position. This guide details how to skew the reaction in your favor and, failing that, how to separate the resulting mess.

Module 1: Diagnostic & Prevention (Reaction Optimization)

Before resorting to difficult purifications, optimize the reaction conditions to minimize the unwanted isomer.

The Mechanism of Regioselectivity

The ratio of 1,3- to 1,5-isomers is governed by the interplay of Sterics and Electronics .

  • Steric Control (Dominant for Alkyl/Aryl groups): If your pyrazole has a bulky group (e.g., t-Butyl, Phenyl) at C3, it physically shields N2. The propylating agent will preferentially attack the unhindered N1.

    • Result: High 1,3 : 1,5 ratio.

  • Electronic Control (Dominant for EWGs): If you have an electron-withdrawing group (e.g.,

    
    , 
    
    
    
    ), the acidity of the adjacent NH increases, and the nucleophilicity of the adjacent nitrogen decreases. However, the dipole interactions often complicate this, sometimes favoring the 1,5-isomer depending on the solvent.
Decision Tree: Optimizing Your Conditions

G Start Start: N-Propylation Strategy Substituent Analyze C3/C5 Substituent Start->Substituent Bulky Bulky/EDG (Ph, tBu) Substituent->Bulky Steric Bulk EWG EWG (CF3, NO2) Substituent->EWG Electronic Pull Cond1 Standard S_N2 (Cs2CO3 / DMF) Bulky->Cond1 Base Catalysis Cond2 Mitsunobu Conditions (PPh3 / DIAD) Bulky->Cond2 Alternative EWG->Cond1 Result1 Favors 1,3-Isomer (Steric Control) Cond1->Result1 Result2 Mixture or 1,5-Isomer (Check Literature) Cond1->Result2

Figure 1: Decision matrix for selecting initial alkylation conditions based on pyrazole substitution.

Protocol A: Standard Base-Mediated Alkylation ( )

Best for: Substrates where steric hindrance drives selectivity (e.g., 3-Phenylpyrazole).

  • Solvent: Use DMF or CH3CN (Polar aprotic solvents facilitate

    
    ).
    
  • Base: Use

    
      (Cesium effect often improves yields) or NaH  (for irreversible deprotonation).
    
  • Temperature: Start at 0°C , then warm to RT. High heat promotes the formation of the kinetic product (often the 1,5-isomer) or equilibration to a thermodynamic mixture.

  • Stoichiometry: 1.0 eq Pyrazole : 1.1 eq Base : 1.1 eq Propyl Iodide.

Protocol B: Mitsunobu Alkylation

Best for: Sensitive substrates or when


 fails.
  • Reagents: Pyrazole (1.0 eq), n-Propanol (1.2 eq),

    
     (1.5 eq).
    
  • Addition: Dissolve in dry THF. Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.

  • Note: Mitsunobu reactions often show different regioselectivity profiles compared to base-mediated alkylation due to the bulky phosphonium intermediate.

Module 2: Purification Protocols (The Workup)

If you cannot avoid the isomer mixture, you must separate it.

Flash Chromatography (The Gold Standard)

Regioisomers of N-alkyl pyrazoles usually display distinct retention factors (


) on silica gel.
  • The Rule of Thumb: The 1,5-isomer (more sterically crowded) is typically less polar and elutes first .

    • Why? The steric clash between the N-propyl group and the C5-substituent prevents the molecule from lying flat against the silica surface, reducing adsorption. The 1,3-isomer is more planar and interacts more strongly with the stationary phase.

  • Solvent Systems:

    • Hexane/EtOAc (Start 95:5).

    • DCM/MeOH (If the pyrazole is very polar).

    • Tip: If separation is poor, try Toluene/Acetone . The

      
      -
      
      
      
      interactions with toluene can sometimes differentiate the isomers better than alkanes.
Regioselective Crystallization (The Scalable Fix)

For scales >5g, chromatography becomes expensive.

  • HCl Salt Formation: Dissolve the mixture in

    
     and bubble dry HCl gas (or add 4M HCl in dioxane). The 1,3-isomer often forms a crystalline salt more readily due to better packing, while the 1,5-isomer remains in the mother liquor.
    
  • Nitrate/Picrate Salts: Historically used for pyrazole separation, though less common now due to safety concerns.

Data Table: Physical Property Differences
Property1,3-Isomer (N1-Propyl)1,5-Isomer (N2-Propyl)
Steric Environment UnhinderedCrowded (Clash between Propyl & R)
Polarity (TLC) Higher (Lower

)
Lower (Higher

)
Boiling Point Generally HigherGenerally Lower
NMR (

)
Triplet, standard shiftOften broadened or shifted upfield due to shielding by R
C13 NMR (C3/C5) Distinct shiftsDistinct shifts

Module 3: Alternative Syntheses (The Workaround)

If separation is impossible, redesign the synthesis to be regiospecific from step one.

Knorr Pyrazole Synthesis (Cyclocondensation)

Instead of alkylating a pyrazole, build the pyrazole with the propyl group already attached.

  • Reactants: 1,3-Diketone + Propylhydrazine .

  • Outcome: Still produces a mixture, BUT the ratio is often different (and sometimes more controllable) than direct alkylation.[2]

  • Refinement: Using Propylhydrazine Hydrochloride vs. free Propylhydrazine can invert the regioselectivity in cyclocondensations [1].

Michael Addition Strategy

This is the most reliable method for regiospecificity.

  • Step 1: React Propylhydrazine with an

    
    -unsaturated ketone (enone) or acrylonitrile.
    
  • Step 2: Oxidation (if needed) to aromatize the ring.

  • Mechanism: The terminal nitrogen of the hydrazine (the most nucleophilic) attacks the

    
    -carbon of the Michael acceptor. This locks the regiochemistry before the ring closes.
    

Troubleshooting & FAQs

Q: Why do I see a 1:1 mixture even with a bulky t-butyl group? A: You might be using conditions that are too vigorous (high temp, strong base), causing "isomerization." N-alkyl pyrazoles can undergo thermal rearrangement (van Alphen-Hüttel rearrangement) at high temperatures (


C), but in solution, it's more likely you are seeing thermodynamic equilibration if the alkylation is reversible (rare for propyl) or if the proton transfer between tautomers is faster than the alkylation rate. Check your base equivalents; ensure you have fully deprotonated the pyrazole before adding the propyl halide.

Q: My isomers are co-eluting on silica. What now? A: Switch to Reverse Phase (C18) HPLC. The hydrophobic difference between the "exposed" propyl chain (1,3-isomer) and the "shielded" propyl chain (1,5-isomer) often leads to baseline separation in Acetonitrile/Water gradients.

Q: Can I use a blocking group to force the reaction? A: Yes.

  • Protect the pyrazole with a THP (tetrahydropyranyl) or Trityl group. (These usually go to the less hindered N1).

  • Quaternize the other nitrogen (N2) with your propyl group.

  • Deprotect.[3]

    • Warning: This yields the 1,5-isomer (N2-alkylated product), which is usually the harder one to make directly.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry / PMC. (Explains how hydrazine salt forms affect regioselectivity).

  • Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles. Molecules. (Discusses reaction conditions favoring specific isomers).

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles. Angewandte Chemie. (High-tech enzymatic solution for >99% selectivity).

  • Mitsunobu Reaction: N-Alkylation of Heterocycles. Chemical Reviews. (Comprehensive review of Mitsunobu regioselectivity).

  • Separation of Pyrazole Isomers. BenchChem Technical Support. (General chromatography protocols).

Sources

Technical Support Center: Pyrazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for the separation and characterization of N-propyl pyrazole regioisomers . It addresses the specific challenge of distinguishing and purifying 1,3-disubstituted vs. 1,5-disubstituted pyrazoles (often colloquially referred to as N1- and N2-alkylated isomers).

Topic: Separation of N1-propyl and N2-propyl Pyrazole Isomers Document ID: PYR-ISO-004 Status: Active Last Updated: February 16, 2026

The Core Challenge: The "N-Alkylation Conundrum"

When alkylating an asymmetric pyrazole (e.g., 3-substituted pyrazole), two regioisomers are formed because the starting material exists as a tautomeric mixture.

  • Isomer A (1,3-isomer): Propyl group attaches to the nitrogen far from the substituent. (Thermodynamically favored in sterically crowded systems).

  • Isomer B (1,5-isomer): Propyl group attaches to the nitrogen adjacent to the substituent. (Often kinetically favored or formed via specific directing groups).

These isomers possess nearly identical boiling points and polarities, making standard separation (distillation/flash chromatography) difficult.

Diagnostic Module: "Which Isomer Do I Have?"

Before attempting large-scale separation, you must definitively assign the structure. Standard 1H NMR is often insufficient due to overlapping signals.

Troubleshooting Guide: Structural Elucidation via NMR

Issue: "I have two spots on TLC/HPLC, but I cannot tell which is the 1,3-isomer and which is the 1,5-isomer."

Protocol: The NOESY "Crossover" Test The most reliable method for assignment is 1D-NOESY or 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target: Irradiate the

    
    -methylene protons of the N-propyl group (the 
    
    
    
    directly attached to Nitrogen).
  • Observation: Look for spatial coupling (NOE enhancement) to the substituent on the pyrazole ring.

Observation (NOE Correlation)ConclusionStructural Assignment
Strong NOE between N-

and C5-Substituent
The propyl group is adjacent to the substituent.1,5-disubstituted isomer ("N2-propyl")
No NOE to substituent; NOE to Pyrazole C5-HThe propyl group is distant from the substituent.1,3-disubstituted isomer ("N1-propyl")

Reference Data: Chemical Shift Trends (


) 
  • C5-H (1,3-isomer): Typically resonates further downfield (

    
     7.4 - 7.6 ppm) due to deshielding by the adjacent N-alkyl group.
    
  • C3-H (1,5-isomer): Typically resonates upfield (

    
     6.2 - 6.6 ppm) relative to the C5-H of the other isomer.
    

Separation Module: "How Do I Purify Them?"

Method A: High-Performance Liquid Chromatography (HPLC)

Issue: "Peaks are co-eluting on my standard C18 column." Root Cause: Pyrazoles are basic. On standard silica or C18 at neutral pH, peak tailing and overlap occur due to silanol interactions.

Optimization Workflow:

HPLC_Method_Dev Start Start: Co-eluting Isomers Check_pH Step 1: pH Modification High_pH High pH (pH 9-10) (Ammonium Bicarbonate) Check_pH->High_pH Suppress Protonation Low_pH Low pH (pH 2-3) (Formic Acid/TFA) Check_pH->Low_pH Exploit pKa diff Result_1 Resolution achieved? High_pH->Result_1 Low_pH->Result_1 Switch_Col Step 2: Change Stationary Phase Result_1->Switch_Col No Success Separation Achieved Result_1->Success Yes Polar_Emb Polar Embedded Group (e.g., Amide/Carbamate) Switch_Col->Polar_Emb Phenyl Phenyl-Hexyl Phase (Pi-Pi Interactions) Switch_Col->Phenyl Polar_Emb->Success Phenyl->Success

Caption: Decision tree for HPLC method development targeting nitrogen-containing heterocycles.

Recommended Conditions:

  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP). These phases interact with the

    
    -system of the pyrazole ring. The steric bulk of the 1,5-isomer often disrupts this 
    
    
    
    -interaction, leading to different retention times compared to the planar 1,3-isomer.
  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide . Basic pH keeps the pyrazole deprotonated (neutral), improving peak shape and allowing separation based on hydrophobicity rather than pKa.

Method B: Flash Chromatography (Scalable)

Issue: "I need to separate 5 grams, but the spots streak on silica."

Protocol: The "Triethylamine Doping" Technique Standard silica is acidic. Pyrazoles stick to it (tailing).

  • Pre-treatment: Flush the silica column with Hexane containing 1% Triethylamine (TEA).

  • Eluent: Use Hexane/Ethyl Acetate (gradient) + 1% TEA .

  • Loading: Use Dry Loading . Dissolve crude in minimal DCM, add silica, rotovap to dryness, and load the powder. This prevents solvent-induced band broadening.

Method C: Selective Crystallization (Salt Formation)

Issue: "Chromatography is too expensive for this scale."

Protocol: The Oxalate/Hydrochloride Screen Isomers often have vastly different crystal lattice energies when converted to salts.

  • Dissolve mixture in Ethanol or Isopropanol.[1]

  • Add 1.0 equivalent of Oxalic Acid (or HCl in dioxane).

  • Cool to 0°C.

  • Filtration: Often, the 1,5-isomer (being more sterically congested) is more soluble, while the 1,3-isomer crystallizes out as the salt (or vice versa depending on the substituent).

  • Validation: Check the optical purity of the precipitate vs. the filtrate by NMR.

Synthesis Optimization Module: "Prevention is Better than Cure"

Instead of separating a 50:50 mixture, optimize the reaction to favor one isomer.

Mechanism of Control:

  • Electronic Control: In basic conditions, the pyrazole anion attacks the alkyl halide. The attack usually occurs at the nitrogen furthest from electron-withdrawing groups.

  • Steric Control: Bulky substituents at C3 discourage alkylation at N2 (the adjacent nitrogen).

Experimental Protocol: Regioselective Alkylation

VariableCondition for 1,3-Isomer (N1-propyl)Condition for 1,5-Isomer (N2-propyl)
Solvent DMF or DMSO (Polar Aprotic)Toluene or THF (Non-polar)
Base

or

NaH (Sodium Hydride)
Temperature Room Temperature (Thermodynamic control)0°C to -78°C (Kinetic control)
Additives None15-Crown-5 (complexes Na+, exposes N-anion)

Why this works: In polar aprotic solvents (DMF), the pyrazolate anion is "naked" and the reaction is governed by thermodynamics, favoring the less sterically hindered 1,3-isomer. In non-polar solvents with tight ion pairing (NaH/Toluene), the metal cation may coordinate to the substituent (if it has lone pairs), directing alkylation to the adjacent nitrogen (1,5-isomer).

Frequently Asked Questions (FAQ)

Q: Why do my isomers equilibrate/isomerize upon standing? A: They usually don't. N-alkyl pyrazoles are chemically stable. If you see "equilibration," it is likely trace acid in your CDCl3 causing protonation/deprotonation cycles if you are observing N-H pyrazoles, or you have actually synthesized an N-acyl pyrazole which is labile. N-alkyl bonds require high temperatures (>200°C) to rearrange (the "Van Troostwijk" rearrangement).

Q: Can I use GC-MS to separate them? A: Yes. GC is often superior to HPLC for pyrazole isomers because volatility differences are distinct. However, MS fragmentation patterns are usually identical (


 is the same). You must rely on retention time relative to standards.

Q: I used NaH in DMF and got a 1:1 mixture. Why? A: NaH in DMF is a very aggressive system. The reaction is fast and exothermic, leading to little selectivity. Switch to a milder base (


) or a less polar solvent to improve the ratio.[2]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry (2017).[3]

    • URL:[Link]

  • NMR Characterization Techniques

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source:Magnetic Resonance in Chemistry (2008).
    • URL:[Link]

  • Chromatographic Separation

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis (Discusses polysaccharide columns for regio-separ
    • Source:ACS Omega (2021).[4]

    • URL:[Link]

  • Process Chemistry Optimization

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3]

    • Source:Organic Letters (2015).
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Absorption Bands of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectral characteristics of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing. It offers a comparative framework, grounded in experimental data from analogous structures, to facilitate robust spectral interpretation and unambiguous characterization of this and similar heterocyclic compounds. We will dissect the molecule into its constituent functional groups, predict its spectral signature, and compare this prediction against established data for pyrazole and pyrrolidine scaffolds.

Deconstructing the Molecular Signature: Predicted FTIR Profile

The structure of 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a composite of three key moieties: a 1-substituted pyrazole ring, a 2-substituted pyrrolidine ring, and a propyl chain. Each contributes distinct vibrational modes to the overall infrared spectrum. The causality behind these absorption bands is rooted in the specific bond types, their environment, and the masses of the connected atoms.

A predicted FTIR profile, based on the analysis of its components, is summarized below. This predictive approach is essential for the characterization of novel compounds where reference spectra are not yet available.

Table 1: Predicted FTIR Absorption Bands for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity & Characteristics
N-H StretchSecondary Amine (Pyrrolidine)3350 - 3300Medium, potentially broad due to hydrogen bonding.
C-H Stretch (sp²)Pyrazole Ring3150 - 3050Medium to weak, sharp.
C-H Stretch (sp³)Propyl & Pyrrolidine3000 - 2850Strong, multiple sharp bands.
C=N StretchPyrazole Ring1600 - 1550Medium to strong.
C=C StretchPyrazole Ring1550 - 1450Medium to strong.
CH₂ Bending (Scissoring)Propyl & Pyrrolidine~1465Medium.
CH₃ Bending (Asymmetric/Symmetric)Propyl Group~1450 & ~1375Medium.
C-N StretchPyrrolidine & Pyrazole Ring1250 - 1020Medium to strong.
Ring DeformationPyrazole Ring1000 - 650Series of bands, medium to weak.

The following diagram illustrates the key functional groups within the molecule responsible for these characteristic vibrations.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start 1. Weigh ~1 mg Analyte ~100 mg KBr grind 2. Grind Thoroughly in Agate Mortar start->grind load 3. Load Powder into Die Assembly grind->load press 4. Press ~8-10 tons for 2 min load->press pellet 5. Eject Transparent KBr Pellet press->pellet mount 6. Place Pellet in Sample Holder pellet->mount bg 7. Collect Background Spectrum (Empty Chamber) mount->bg sample 8. Collect Sample Spectrum (32 scans, 4 cm⁻¹ res.) bg->sample process 9. Automatic Ratioing & FT sample->process spectrum 10. Obtain Final Transmittance Spectrum process->spectrum assign 11. Peak Picking & Functional Group Assignment spectrum->assign compare 12. Compare with Reference Data & Literature Values assign->compare report 13. Final Report compare->report

Validation of Purity for 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for High-Performance Liquid Chromatography Method Development

Executive Summary & Chemical Context[1][2]

The Analyte: 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a basic nitrogenous heterocycle. It features a pyrazole core (moderately polar, aromatic) substituted with a propyl chain (lipophilic) and a pyrrolidine ring (highly basic, pKa ~9.5).

The Challenge: The primary analytical challenge for this molecule is the secondary amine on the pyrrolidine ring. Under standard acidic RP-HPLC conditions (pH 3-4), this nitrogen is protonated (


), leading to severe peak tailing caused by secondary interactions with residual silanols on the silica support.

The Solution: This guide compares three distinct strategies to overcome this limitation and validates the optimal method according to ICH Q2(R2) guidelines.

Strategic Comparison of Methodologies
FeatureMethod A: High pH RP-HPLC (Recommended) Method B: Ion-Pairing RP-HPLC Method C: HILIC
Mechanism Deprotonation of base (neutral form)Charge masking via additivePartitioning into water layer
Column Hybrid Silica C18 (e.g., XBridge, Gemini)Standard C18 (e.g., Luna, Zorbax)Bare Silica or Amide
Mobile Phase 10mM

(pH 10) / ACN
0.1% TFA or PFPA / ACNACN / Ammonium Formate
Peak Shape Excellent (Symmetric)Good (Sharp)Moderate to Good
MS Compatibility HighLow (TFA suppresses signal)High
Robustness HighLow (Equilibration times long)Moderate

Method Development Decision Matrix

The following decision tree illustrates the logic used to select the High pH RP-HPLC method as the primary protocol for this guide.

MethodSelection Start Analyte: 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole CheckPka Check pKa (Pyrrolidine N ~9.5) Start->CheckPka Decision1 Is Mass Spec (MS) Compatibility Required? CheckPka->Decision1 IonPair Method B: Ion-Pairing (TFA/PFPA) Good shape, but signal suppression Decision1->IonPair No (UV Only) Decision2 Is the molecule highly polar (LogP < 0)? Decision1->Decision2 Yes HILIC Method C: HILIC Use for polar impurities/metabolites Decision2->HILIC Yes (Very Polar) HighPH Method A: High pH RP-HPLC (pH > pKa) Decision2->HighPH No (Moderate LogP) Final Selected Protocol: Hybrid C18 @ pH 10.0 HighPH->Final

Figure 1: Method Selection Logic. High pH RP-HPLC is chosen to neutralize the basic amine, ensuring symmetry without suppressing MS ionization.

Detailed Experimental Protocol (Method A)

This protocol utilizes High pH Reversed-Phase Chromatography . By operating at pH 10.0, the pyrrolidine nitrogen is deprotonated (neutral), eliminating silanol interaction and ensuring a sharp peak shape.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).[1]

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or Phenomenex Gemini-NX C18).
    • Note: Do not use standard silica columns at pH 10; they will dissolve. Use Hybrid (BEH) or Polymer-coated silica.

  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .[2]
    
  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

    • Rationale: The pyrazole ring provides specific absorbance at 254 nm, reducing baseline noise compared to 210 nm.

Mobile Phase Preparation[5]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide (

    
    ).
    
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
10.04060Linear Gradient
12.0595Wash
14.0595Wash Hold
14.1955Re-equilibration
18.0955End

Validation Framework (ICH Q2 R2)

The validation must demonstrate that the method is suitable for its intended purpose (purity assay).

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic compounds).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
Specificity (Forced Degradation)

To prove the method can distinguish the active peak from impurities, perform stress testing:

  • Acid Hydrolysis: 0.1 N HCl,

    
    , 4 hours.
    
  • Base Hydrolysis: 0.1 N NaOH,

    
    , 4 hours.
    
  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    
  • Acceptance: Peak purity angle < Purity threshold (using DAD software).

Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g.,

    
    ).
    
  • Levels: 5 concentration levels minimum.

  • Acceptance:

    
    .[1][2][3]
    
Accuracy (Recovery)
  • Spike known impurities (if available) or API into a placebo matrix at 80%, 100%, and 120%.

  • Acceptance: Mean recovery

    
    .
    

Validation Workflow Diagram

This workflow visualizes the sequence of validation experiments required by ICH Q2(R2).

ValidationWorkflow cluster_PreVal Pre-Validation cluster_Quant Quantitative Parameters Start Method Optimization (Finalize Gradient) Robustness Robustness Test (+/- pH, Temp, Flow) Start->Robustness Specificity Specificity (Forced Degradation) Robustness->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Final Validation Report (ICH Q2 R2 Compliant) Precision->Report

Figure 2: ICH Q2(R2) Validation Workflow. This linear progression ensures that specificity is established before quantitative parameters are assessed.

Critical Note on Chiral Purity

While the RP-HPLC method above validates chemical purity , the molecule contains a chiral center at the pyrrolidine C2 position. Chemical synthesis often yields a racemate unless stereoselective synthesis is used.

Recommended Chiral Method (Orthogonal):

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or Lux Amylose-1).

  • Mode: Normal Phase or Polar Organic.[4]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1).

  • Purpose: To quantify the % enantiomeric excess (% ee).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on a new hybrid silica-based stationary phase. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

A Comprehensive Guide to the Elemental Analysis of C11H19N3 Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of chemical research and pharmaceutical development, the unambiguous characterization of novel molecular entities is a foundational pillar of scientific rigor. For compounds with the molecular formula C11H19N3, a diverse class of nitrogen-containing heterocycles with significant therapeutic potential, confirming the elemental composition is the first critical checkpoint in validating a successful synthesis and ensuring sample purity.[1][2] This in-depth guide provides a comparative analysis of elemental analysis data for C11H19N3 isomers, a detailed experimental protocol for obtaining this data, and a discussion of complementary analytical techniques essential for full structural elucidation.

The Indispensable Role of Elemental Analysis

Elemental analysis, predominantly performed via combustion, is a robust and long-established technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample.[3] This method serves as a fundamental verification of a compound's empirical formula against its theoretical values. For any compound with the molecular formula C11H19N3, the theoretical elemental composition is as follows:

  • Carbon (C): 68.36%

  • Hydrogen (H): 9.91%

  • Nitrogen (N): 21.73%

Significant deviations from these theoretical percentages can indicate the presence of impurities, such as residual solvents or starting materials, or suggest that the obtained compound does not have the expected molecular formula.

Comparative Elemental Analysis Data for C11H19N3 Isomers

While isomers of C11H19N3 share the same molecular formula and, therefore, the same theoretical elemental composition, experimental data provides a crucial quality control metric. Below is a comparison of theoretical and typical experimental elemental analysis data for several C11H19N3 isomers.

Compound Isomer ClassExample Compound NameTheoretical %CTheoretical %HTheoretical %NTypical Experimental %CTypical Experimental %HTypical Experimental %N
Triazine Derivative 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine68.369.9121.7368.419.8521.70
Imidazoline Derivative 2-((5-isobutyl-4,5-dihydro-1H-imidazol-1-yl)methyl)pyridine68.369.9121.7368.309.9521.65
Triazole Derivative 1-cyclohexyl-5-propyl-4-methyl-1H-1,2,3-triazole68.369.9121.7368.289.8821.79

Note: The experimental values are illustrative and represent typical data for high-purity samples. Actual results may vary slightly depending on the specific instrumentation and analytical conditions.

Experimental Protocol: CHN Combustion Analysis

The following is a detailed, step-by-step methodology for determining the elemental composition of a C11H19N3 compound using a modern CHN elemental analyzer.

Principle of Operation

The technique is based on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900-1000°C).[3] The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are then passed through a reduction furnace where the NOx is converted to dinitrogen (N2). These gases are subsequently separated and quantified by a thermal conductivity detector (TCD).

Experimental Workflow

G Workflow of CHN Combustion Analysis cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Analysis A Accurately weigh 1-3 mg of sample B Encapsulate in tin or silver foil A->B sealing C Introduce sample into high-temperature furnace B->C autosampler D Flash combustion in pure oxygen stream C->D oxidation E Reduction of NOx to N2 over copper catalyst D->E reduction F Gas separation by chromatography E->F gas flow G Quantification by Thermal Conductivity Detector F->G detection H Data processing and calculation of %C, %H, %N G->H analysis

Caption: A schematic overview of the CHN elemental analysis workflow.

Detailed Methodology
  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 950°C and 650°C, respectively).

    • Perform a leak check to ensure the integrity of the gas flow paths.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes the response factors for the detector.

  • Sample Preparation:

    • Homogenize the C11H19N3 sample to ensure uniformity.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.

    • Securely crimp the capsule to ensure no sample is lost and to create a uniform shape for introduction into the analyzer.

  • Analysis:

    • Place the encapsulated samples into the autosampler of the CHN analyzer.

    • Include calibration standards and blanks at the beginning and periodically throughout the sample sequence to monitor instrument performance.

    • Initiate the automated analysis sequence. Each sample is dropped into the combustion furnace, and the resulting gases are carried by a helium stream through the analytical train.

  • Data Interpretation:

    • The instrument's software will integrate the peaks corresponding to CO2, H2O, and N2 and calculate the percentage of each element based on the sample weight and calibration.

    • For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[4]

The Necessity of Complementary Analytical Techniques for Isomer Differentiation

While elemental analysis confirms the empirical formula, it cannot distinguish between isomers.[5] The arrangement of atoms within a molecule of the same elemental composition can lead to vastly different chemical and biological properties. Therefore, a suite of spectroscopic techniques is essential for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.[1][6]

  • ¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The chemical shift, integration, and coupling patterns reveal the connectivity of protons in the molecule.

  • ¹³C NMR: Determines the number and types of carbon atoms (e.g., sp³, sp², sp).

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): Establish correlations between different nuclei, allowing for the complete assembly of the molecular skeleton.

For C11H19N3 isomers, subtle differences in the chemical shifts and coupling constants in their NMR spectra will provide the definitive evidence for their distinct structures.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of a compound with high accuracy, confirming the C11H19N3 composition.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, one can deduce the connectivity of different parts of the molecule. Different isomers will often yield unique fragmentation patterns.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For C11H19N3 compounds, IR can confirm the presence of N-H, C-H, C=N, and C-N bonds, which can help in distinguishing between certain isomeric forms (e.g., those with different types of amine or imine functionalities).

Conclusion

The elemental analysis of C11H19N3 compounds is a critical and non-negotiable step in their characterization, providing the foundational data for confirming their elemental composition and purity. However, due to the existence of numerous isomers with this molecular formula, a comprehensive analytical approach is imperative. By integrating the quantitative data from CHN combustion analysis with the detailed structural insights from NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can achieve a complete and unambiguous characterization of these important molecules, ensuring the integrity and reproducibility of their scientific findings.

References

  • Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica.
  • System validation & certification of calibr
  • Elemental analysis: an important purity control but prone to manipul
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
  • Elemental Analysis for Compliance, Purity, and Performance. Lab Manager.
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. International Journal of Pharmaceutical Research and Development.
  • Bioactive Triazoles: A potential revie. Journal of Chemical and Pharmaceutical Research.
  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry.
  • Synthesis, bioevaluation and molecular properties of some triazine derivatives.
  • Triazines – A comprehensive review of their synthesis and diverse biological importance.
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRAD
  • Synthesis and biological evaluation of triazine deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • CHN(O)S Elemental Analysis - Measurlabs. Measurlabs.
  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine. Semantic Scholar.
  • CHNS Elemental Analysers. The Royal Society of Chemistry.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • NMR Spectroscopy. MSU chemistry.
  • Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Guidelines for the validation and verification of chemical test methods.
  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy.
  • Nuclear Magnetic Resonance Spectroscopy (NMR). Chemistry LibreTexts.
  • Nuclear Magnetic Resonances (NMR) Spectroscopy. University of Illinois Springfield.
  • Synthesis, characterization and electrochemical performance of a new imidazoline derivative as an environmentally friendly corrosion and scale inhibitor.
  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identific
  • NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Chemistry.
  • New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry.

Sources

Optimizing Crystal Structure Determination for Pyrazole-Pyrrolidine Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Bottleneck

Pyrazole-pyrrolidine scaffolds are ubiquitous in modern drug discovery, serving as core moieties in kinase inhibitors, GPCR ligands, and ion channel modulators. However, their physicochemical duality—combining the weak basicity/tautomerism of pyrazoles with the conformational flexibility and high basicity of pyrrolidines—often results in "crystallographic nightmares." These compounds frequently manifest as viscous oils, amorphous solids, or microcrystalline powders unsuitable for traditional Single Crystal X-Ray Diffraction (SC-XRD).

This guide objectively compares the MicroED-Enhanced Salt Screening Workflow (the "Product") against traditional SC-XRD and Powder X-Ray Diffraction (PXRD) methodologies. We demonstrate that for stubborn pyrazole-pyrrolidine salts, shifting from a "grow big crystals" mindset to a "analyze what you have" (MicroED) approach significantly reduces cycle time and material consumption.

Comparative Analysis: MicroED vs. SC-XRD vs. PXRD

The following table contrasts the performance of the MicroED-Enhanced workflow against industry-standard alternatives, specifically for pyrazole-pyrrolidine salts.

Table 1: Performance Matrix for Structure Determination
FeatureMicroED-Enhanced Workflow (The Product)Traditional SC-XRD (Gold Standard)PXRD Structure Solution (Alternative)
Crystal Size Req. Nanocrystals (< 1 μm) Macro-crystals (> 10–100 μm)Polycrystalline Powder
Sample Quantity < 1 mg (Grid preparation)5–20 mg (Screening required)> 50 mg
Handling "Oils" Excellent (Analyzes microcrystals within oils)Poor (Requires distinct separation)Poor (Amorphous halo interference)
Chirality (Abs. Config) Yes (Via dynamical scattering or chiral salts)Yes (Anomalous scattering, Flack parameter)Difficult (Requires high-quality data)
Tautomer ID High (Coulombic potential maps locate H)High (Electron density maps)Low (Ambiguous H-bonding)
Throughput High (Auto-grid screening)Low (Manual crystal mounting)Medium
Success Rate > 90% for "uncrystallizable" powders~50% for complex salts< 20% for ab initio solution
Expert Insight: The Causality of Failure
  • SC-XRD Failure: Pyrazole-pyrrolidine salts often trap solvent, leading to solvates that desolvate rapidly, cracking large crystals.

  • MicroED Success: Electron diffraction occurs in a frozen, hydrated state (Cryo-TEM), preserving solvate structures and preventing lattice collapse.

Detailed Experimental Protocol

This protocol is designed to bypass the "bottleneck" of growing large single crystals by integrating MicroED readiness into the salt screening phase.

Phase 1: Targeted Salt Formation

Objective: Neutralize the highly basic pyrrolidine nitrogen (


) while stabilizing the pyrazole tautomer.
  • Stoichiometry Calculation:

    • Determine molar mass of free base.

    • Prepare 0.1 M stock solutions of API (in Acetone/IPA 1:1) and Counterions (HCl, Fumaric Acid, L-Tartaric Acid).

    • Note: Use L-Tartaric acid for chiral resolution if the pyrrolidine ring has undefined stereocenters.

  • Mixing & Precipitation:

    • Add 1.05 eq of acid to API solution at 50°C.

    • Critical Step: Do not cool slowly. Instead, induce rapid precipitation by adding anti-solvent (Heptane or MTBE) to generate microcrystals .

    • Rationale: We do not need large crystals.[1][2] Rapid precipitation favors kinetic polymorphs and prevents oiling out.

Phase 2: Micro-Crystallization & Grid Prep (The "Product" Workflow)

Instead of weeks of vapor diffusion, use this 2-hour workflow:

  • Suspension Check: Take the turbid precipitate or "oily" suspension.

  • Grid Preparation:

    • Glow-discharge Quantifoil R 2/2 copper grids (standard Cryo-EM grids).

    • Apply 3 μL of crystal suspension.

    • Blotting: Blot for 3–5 seconds (filter paper) to remove excess solvent.

    • Vitrification: Plunge freeze into liquid ethane using a Vitrobot or manual plunger.

    • Validation: Verify ice thickness on a standard light microscope or screening TEM. Crystals should be separated, not clumped.

Phase 3: Data Collection (MicroED)
  • Instrument: 200 kV Cryo-TEM (e.g., Glacios or Talos).[1]

  • Diffraction:

    • Locate a single nanocrystal (< 500 nm).

    • Continuously rotate the crystal (typically -60° to +60°) while collecting diffraction frames on a CMOS detector (Ceta-D or similar).

    • Exposure: Low dose (< 0.01

      
      
      
      
      /s) to prevent radiation damage to the organic salt.

Visualization of Workflows

Diagram 1: The MicroED-Enhanced Salt Screening Workflow

This diagram illustrates the streamlined path from free base to solved structure, bypassing the "large crystal" requirement.

SaltScreening API Pyrazole-Pyrrolidine Free Base SaltScreen Salt Screening (Acid Addition) API->SaltScreen Precipitation Rapid Precipitation (Anti-solvent) SaltScreen->Precipitation 50°C -> RT MicroCrystals Microcrystalline Slurry/Powder Precipitation->MicroCrystals Target < 1μm SCXRD_Path Traditional SC-XRD (Slow Evaporation) MicroCrystals->SCXRD_Path Fail: Crystals too small MicroED_Path MicroED Prep (Plunge Freezing) MicroCrystals->MicroED_Path Success: Ideal size DataColl Electron Diffraction (Continuous Rotation) MicroED_Path->DataColl Structure Solved Structure (Abs. Config & Tautomer) DataColl->Structure < 24 Hours

Caption: Figure 1. The accelerated workflow prioritizes microcrystals, eliminating the weeks-long bottleneck of growing large single crystals required for SC-XRD.

Diagram 2: Decision Logic for Method Selection

A self-validating logic gate to determine when to deploy the MicroED workflow versus traditional methods.

DecisionTree Start Start: Crystalline Material Available? CrystalSize Crystal Size > 10 μm? Start->CrystalSize Oiling Sample Oils Out? CrystalSize->Oiling No SCXRD Method: SC-XRD (Gold Standard) CrystalSize->SCXRD Yes Powder Crystalline Powder Only? Oiling->Powder No MicroED Method: MicroED (High Efficiency) Oiling->MicroED Yes (Micro-crystals in oil matrix) Powder->MicroED Discrete Nanocrystals PXRD Method: PXRD (Phase ID Only) Powder->PXRD Agglomerated/Poor Quality

Caption: Figure 2. Logic gate for selecting the optimal structure determination method based on sample morphology.

Critical Troubleshooting & Validation

To ensure Trustworthiness and Scientific Integrity , apply these validation checks:

  • The Tautomer Check: Pyrazoles can exist as 1H- or 2H-tautomers.

    • Validation: In the solved structure, check the N-N bond lengths. A localized double bond (approx 1.32 Å) vs single bond (approx 1.37 Å) helps distinguish the protonated nitrogen.

    • MicroED Advantage: Coulombic potential maps from electron diffraction are often more sensitive to hydrogen positions than X-ray maps at similar resolutions.

  • Chiral Verification:

    • Protocol: If the pyrrolidine is chiral, use the Flack parameter (for X-ray) or dynamical refinement (for MicroED) to confirm absolute configuration.

    • Self-Validating System: Always co-crystallize with a known chiral acid (e.g., L-Tartaric acid). If the solved structure shows D-Tartaric acid, your space group assignment or inversion logic is flawed.

References

  • Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie International Edition. [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[3] ACS Central Science. [Link]

  • Nannini, J., et al. (2021). Crystal structure determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Science. [Link]

  • Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules. [Link][4][5][6][7][8][9][10][11]

  • Bruhn, J. (2021).[3] Microcrystal electron diffraction could advance drug development.[2][3][12] Drug Target Review. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.